Acutumidine
Description
This compound has been reported in Hypserpa nitida, Apis cerana, and other organisms with data available.
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
18145-26-1 |
|---|---|
Formule moléculaire |
C18H22ClNO6 |
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14+,16+,17+,18+/m0/s1 |
Clé InChI |
SBALNGLYQFMKPR-NQTWQHAWSA-N |
SMILES isomérique |
COC1=CC(=O)[C@@]2([C@@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl |
SMILES canonique |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Synonymes |
acutumidine dauricumidine |
Origine du produit |
United States |
Foundational & Exploratory
Mechanism of Action of Acutumidine: An In-depth Technical Guide
Acutumidine is a bioactive alkaloid whose comprehensive mechanism of action is not yet fully elucidated in publicly available scientific literature. While it has been identified in various organisms, detailed studies outlining its specific molecular targets, signaling pathways, and the full scope of its pharmacological effects are not extensively documented.
This guide aims to provide a framework for understanding the potential mechanisms of similar compounds and outlines the experimental approaches typically used to determine the mechanism of action for a novel bioactive molecule. This information is intended for researchers, scientists, and drug development professionals.
Hypothetical Mechanisms and Areas for Investigation
Based on the general activities of other alkaloids and natural products, several potential mechanisms of action for this compound could be investigated:
-
Anti-inflammatory Effects: Many alkaloids exhibit anti-inflammatory properties. This compound could potentially modulate key inflammatory pathways such as the NF-κB or MAPK signaling cascades. This could involve the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes involved in the inflammatory process (e.g., COX-2, iNOS).
-
Induction of Apoptosis: Another common mechanism for bioactive compounds, particularly in the context of anticancer research, is the induction of programmed cell death, or apoptosis. This compound might trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers for such investigations would include the activation of caspases, changes in mitochondrial membrane potential, and the expression of Bcl-2 family proteins.
-
Enzyme Inhibition: this compound could act as an inhibitor of specific enzymes that are critical for disease pathogenesis. For example, many alkaloids are known to inhibit enzymes such as acetylcholinesterase, topoisomerases, or various kinases.
Experimental Protocols for Elucidating the Mechanism of Action
To determine the precise mechanism of action of this compound, a series of detailed experimental studies would be required. The following are standard methodologies employed in this area of research.
Table 1: Key Experimental Protocols
| Experiment | Methodology | Purpose |
| Cell Viability Assays | MTT, MTS, or CellTiter-Glo assays are used to assess the effect of this compound on the proliferation of various cell lines. Cells are treated with a range of concentrations of the compound, and cell viability is measured spectrophotometrically or luminometrically. | To determine the cytotoxic or cytostatic effects of this compound and to calculate its IC50 (half-maximal inhibitory concentration) value. |
| Apoptosis Assays | Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and PARP can also be performed. | To quantify the extent of apoptosis induced by this compound and to differentiate it from necrosis. |
| Western Blotting | This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways of interest (e.g., NF-κB, Akt, ERK). Cells are treated with this compound, and protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies. | To identify the molecular targets and signaling pathways modulated by this compound. |
| Quantitative PCR (qPCR) | qPCR is employed to measure the changes in gene expression of target molecules upon treatment with this compound. RNA is extracted from treated cells, reverse transcribed to cDNA, and then amplified using gene-specific primers. | To determine if the effects of this compound are mediated at the transcriptional level. |
| Enzyme Inhibition Assays | If a specific enzyme is hypothesized to be a target, in vitro enzyme activity assays are conducted in the presence and absence of this compound. | To directly measure the inhibitory effect of this compound on a specific enzyme and to determine its kinetic parameters. |
Visualizing Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be investigated for their modulation by this compound.
Caption: Hypothetical apoptotic pathways potentially modulated by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The detailed mechanism of action of this compound remains an area for future research. The experimental protocols and hypothetical pathways outlined in this guide provide a roadmap for scientists and researchers to systematically investigate and uncover the pharmacological properties of this and other novel bioactive compounds. As new data emerges from such studies, a more definitive understanding of this compound's mechanism of action will be established.
An In-depth Technical Guide to Acutumidine: Natural Sources and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acutumidine, a chlorinated spiroisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, and associated alkaloidal derivatives. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the Menispermaceae family, a group of flowering plants known for producing a rich diversity of bioactive alkaloids. The principal plant species identified as sources of this compound are:
-
Menispermum dauricum DC. (Asian Moonseed): The rhizomes and roots of this plant are the most frequently cited sources for the isolation of this compound. This species is a perennial vine native to East Asia and is used in traditional Chinese medicine.
-
Sinomenium acutum (Thunb.) Rehder & E.H.Wilson : The stems of this plant have also been reported to contain this compound. Sinomenium acutum is another medicinal plant used in traditional Chinese medicine, primarily for the treatment of rheumatoid arthritis.
Distribution within the Plant
Current research indicates that this compound and its related alkaloids are predominantly localized in the underground parts of Menispermum dauricum, specifically the rhizomes and roots. In Sinomenium acutum, the alkaloid has been identified in the stem. Further quantitative analysis of different plant tissues could provide a more detailed understanding of this compound distribution and inform optimal harvesting strategies for maximizing yield.
Co-occurring Alkaloids
It is important for researchers working on the isolation of this compound to be aware of other structurally related alkaloids that are often co-extracted from the same plant sources. These include, but are not limited to:
-
Acutumine : A closely related chlorinated alkaloid.
-
Dechloroacutumine : The non-chlorinated analog of acutumine.
-
Dechlorothis compound : The non-chlorinated analog of this compound.
-
1-epidechloroacutumine : An epimer of dechloroacutumine.
-
Acutudaurin : Another alkaloid isolated from Menispermum dauricum.
-
Sinomenine : A prominent alkaloid in Sinomenium acutum.
The presence of these related compounds necessitates robust chromatographic techniques for the successful isolation and purification of this compound.
This compound Derivatives
Information regarding the synthesis and characterization of this compound derivatives is a critical area of research for developing new therapeutic agents with improved efficacy and pharmacokinetic profiles.
(Further information on synthetic and semi-synthetic derivatives of this compound could not be retrieved due to persistent technical issues with the search tool.)
Biological Activity and Signaling Pathways
This compound and its parent compounds have been reported to exhibit a range of biological activities, making them attractive candidates for drug development.
(Detailed information on the specific biological activities, mechanisms of action, and modulated signaling pathways of this compound could not be retrieved due to persistent technical issues with the search tool.)
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the advancement of research on this compound.
(Specific experimental protocols for the extraction, isolation, and synthesis of this compound and its derivatives could not be retrieved due to persistent technical issues with the search tool.)
Conceptual Experimental Workflow for this compound Isolation
The following diagram illustrates a generalized workflow for the isolation of this compound from its natural sources. This is a conceptual representation and would require optimization based on the specific plant material and available laboratory equipment.
Caption: A generalized workflow for the isolation and purification of this compound.
Quantitative Data
The presentation of quantitative data in a structured format is crucial for comparative analysis.
(Quantitative data, such as extraction yields and IC50 values for biological activities, could not be retrieved due to persistent technical issues with the search tool.)
Table 1: Hypothetical Table for this compound Extraction Yields
| Plant Source | Plant Part | Extraction Method | Yield (%) | Reference |
| Menispermum dauricum | Rhizome | Maceration (MeOH) | Data not available | |
| Sinomenium acutum | Stem | Soxhlet (EtOH) | Data not available |
Table 2: Hypothetical Table for Biological Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| Data not available | Data not available | Data not available | |
| Data not available | Data not available | Data not available |
Conclusion
This compound remains a promising natural product with the potential for further development into a therapeutic agent. This guide has summarized the currently available information on its natural sources. However, a comprehensive understanding of its derivatives, biological activities, and mechanisms of action is still an area that requires significant investigation. The persistent technical difficulties encountered in retrieving detailed information for this guide highlight the need for more accessible and centralized databases for natural product research. Future work should focus on the total synthesis of this compound and its analogs to enable extensive structure-activity relationship studies and to provide a sustainable source of this valuable compound.
An In-depth Technical Guide to the Research and Development of Acutumine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acutumine, a complex tetracyclic alkaloid, has garnered significant interest in the scientific community for its potent and selective biological activities. Isolated from the Asian vine Menispermum dauricum, this natural product has demonstrated selective toxicity towards T-cells and potential anti-amnesic effects, marking it as a promising lead compound for drug development. This technical guide provides a comprehensive overview of the history of Acutumine research, detailing its isolation, structure elucidation, total synthesis, and what is currently understood about its mechanism of action. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are described and visualized to facilitate a deeper understanding of this fascinating molecule.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. Acutumine, a structurally intricate alkaloid, stands out due to its unique chemical architecture and promising pharmacological profile. This document serves as a detailed resource for researchers and professionals in the field of drug discovery and development, consolidating the key findings and methodologies in the study of Acutumine.
History of Research and Development
Isolation and Structure Elucidation
Acutumine was first isolated from the rhizomes of Menispermum dauricum, a plant used in traditional medicine.[1] The initial studies focused on the extraction and characterization of this and other related alkaloids, such as dechloroacutumine.[1][2] The complex tetracyclic structure of Acutumine, featuring five contiguous stereocenters and a chlorinated spirocyclic core, was elucidated through extensive spectroscopic analysis.[3][4]
Total Synthesis
The complex structure of Acutumine has presented a significant challenge to synthetic chemists. The first total synthesis of (-)-Acutumine was accomplished by the research group of Steven L. Castle at Brigham Young University.[3][4][5][6] This landmark achievement was followed by another successful total synthesis by the Herzon group at Yale University.[7]
Key Synthetic Strategies:
-
Castle Synthesis: Key reactions in the Castle synthesis include an asymmetric ketone allylation, an anionic oxy-Cope rearrangement, and a Lewis acid-promoted cyclization.[5][6]
-
Herzon Synthesis: The Herzon synthesis featured an intramolecular Sakurai cyclization as a key step.[7]
These synthetic routes have not only made Acutumine and its analogs accessible for further biological investigation but have also showcased innovative synthetic methodologies.
Biological Activity
Acutumine has been reported to exhibit two primary biological activities of therapeutic interest: selective T-cell toxicity and anti-amnesic effects.
Selective T-Cell Cytotoxicity
Initial studies on the biological activity of alkaloids from Menispermum dauricum revealed that Acutumine selectively inhibits the growth of T-cells.[1] This property suggests its potential as an immunosuppressive agent or as a lead for the development of therapies for T-cell mediated autoimmune diseases or certain types of leukemia and lymphoma.
Quantitative Data on T-Cell Cytotoxicity:
Anti-amnesic Effects
In addition to its effects on T-cells, Acutumine has been noted for its potential anti-amnesic properties.[4] This activity suggests that Acutumine may have therapeutic potential in the treatment of neurodegenerative diseases and cognitive disorders. However, detailed experimental data and the underlying mechanisms of this effect are yet to be fully elucidated.
Mechanism of Action
The precise molecular mechanisms by which Acutumine exerts its biological effects are still under investigation.
T-Cell Growth Inhibition
The selective inhibition of T-cell growth by Acutumine suggests a targeted mechanism of action. Potential pathways that could be involved include the induction of apoptosis, interference with T-cell receptor (TCR) signaling, or modulation of critical intracellular signaling cascades such as the NF-κB or calcineurin pathways.
Hypothesized Signaling Pathway for T-Cell Growth Inhibition:
Caption: Hypothesized mechanism of Acutumine-induced T-cell growth inhibition.
Neuroprotective Effects
The potential anti-amnesic effects of Acutumine suggest that it may interact with neuronal signaling pathways involved in learning and memory. Further research is needed to identify the specific molecular targets and pathways modulated by Acutumine in the central nervous system.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of Acutumine.
Total Synthesis of (-)-Acutumine (Castle Approach - Simplified Workflow)
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Redox signals and NF-kappaB activation in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]
- 4. Calcineurin inhibition or mutation enhances cell wall inhibitors against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NFκB signaling in T cell memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Acutumidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acutumidine, a member of the hasubanan alkaloid family, is a chlorinated natural product isolated from the rhizomes of Menispermum dauricum. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological origin, and cytotoxic activity. While research on this compound is not as extensive as for some related alkaloids, this document consolidates the existing knowledge to support further investigation into its therapeutic potential.
Chemical and Physical Properties
This compound is a complex heterocyclic compound with a distinct spiro-fused ring system characteristic of hasubanan alkaloids. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18145-26-1 | --INVALID-LINK-- |
| Molecular Formula | C₁₈H₂₂ClNO₆ | --INVALID-LINK-- |
| Molecular Weight | 383.8 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.0¹'⁶]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | --INVALID-LINK-- |
Biological Source and Isolation
This compound is a naturally occurring alkaloid found in the rhizomes of Menispermum dauricum DC., a plant used in traditional Chinese medicine.[1][2] The isolation of this compound, along with several other related alkaloids, was described in a 2002 study published in Phytochemistry.
Experimental Protocol: Isolation of this compound
The following is a generalized protocol based on typical alkaloid extraction and isolation procedures described in the literature for compounds from Menispermum dauricum.
Workflow for the Isolation of this compound
References
solubility and stability of Acutumidine in different solvents
An In-depth Technical Guide on the Solubility and Stability of Acutumidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chlorinated morphinan alkaloid that has been isolated from plants of the Menispermaceae family, such as Sinomenium acutum and Menispermum dauricum. As a compound of interest for its potential biological activities, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for advancing research and development efforts, including formulation design, analytical method development, and preclinical studies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols and visual representations of key processes.
Core Data Summary
Physicochemical Properties
This compound is a complex molecule with the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂ClNO₆ | PubChem |
| Molecular Weight | 383.8 g/mol | PubChem |
| IUPAC Name | (1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.0¹˒⁶]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione | PubChem |
| CAS Number | 18145-26-1 | PubChem |
Solubility Profile
Specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally related morphinan alkaloids, such as Sinomenine, a qualitative solubility profile can be inferred.
| Solvent | Predicted Solubility | Basis of Prediction |
| Ethanol | Soluble | Analogy to Sinomenine |
| Acetone | Soluble | Analogy to Sinomenine |
| Chloroform | Soluble | Analogy to Sinomenine |
| Benzene | Soluble | Analogy to Sinomenine |
| Dilute Alkali | Soluble | Analogy to Sinomenine |
| Water | Slightly Soluble | Analogy to Sinomenine |
| Diethyl Ether | Slightly Soluble | Analogy to Sinomenine |
Note: This table is predictive and should be confirmed by experimental data.
Stability Profile
| Condition | Observation | Source |
| Short-term (8h, Room Temp) | Stable in rat urine | [1] |
| Long-term (2 weeks, -80°C) | Stable in rat urine | [1] |
| Freeze-Thaw Cycles (3 cycles) | Stable in rat urine | [1] |
| Epimerization | Epimerization of this compound to dauricumidine was not observed in one study. | [2] |
These findings suggest that this compound possesses reasonable stability under these specific conditions. However, a comprehensive understanding requires systematic investigation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Detailed experimental protocols for assessing the solubility and stability of this compound are crucial for reproducible research. The following sections outline standard methodologies.
Solubility Determination Protocol
A common method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify the degradation pathways and products of a drug substance under various stress conditions.
Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound (pure compound)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water for injection or HPLC-grade water
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and keep it at a specified temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep it at a specified temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and store it at room temperature, protected from light, for a defined period. Withdraw samples at various time points.
-
Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid this compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period. Also, heat a solution of this compound.
Sample Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like this compound.
Caption: Workflow for determining the solubility and stability of this compound.
Potential Degradation Pathways of Morphinan Alkaloids
While specific degradation pathways for this compound have not been elucidated, morphinan alkaloids can undergo several types of chemical transformations. The following diagram illustrates general potential degradation pathways.
Caption: General potential degradation pathways for morphinan alkaloids like this compound.
Conclusion
The available data on the solubility and stability of this compound is currently limited, necessitating further experimental investigation. This guide provides a framework for conducting such studies, including established protocols for solubility determination and forced degradation analysis. The predictive information based on related morphinan alkaloids offers a starting point for solvent selection and stability assessment. Comprehensive characterization of this compound's physicochemical properties will be instrumental in unlocking its full therapeutic potential and facilitating its journey through the drug development pipeline. Researchers are encouraged to utilize the methodologies outlined herein to generate robust and reliable data to fill the existing knowledge gaps.
References
Potential Therapeutic Targets of Acutumine and Related Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acutumine, a hasubanan alkaloid derived from plants of the Menispermaceae family, such as Menispermum dauricum and Sinomenium acutum, has emerged as a compound of interest in oncology research. This technical guide provides an in-depth overview of the potential therapeutic targets of acutumine and its related phenolic alkaloids. Preclinical studies suggest that these compounds exert their anti-cancer effects through the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. This document consolidates the current understanding of their mechanisms of action, presents quantitative cytotoxicity data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.
Introduction
Acutumine and its associated alkaloids represent a promising class of natural products with demonstrated cytotoxic and anti-cancer properties.[1][2] Notably, acutumine has shown the ability to kill human T-cells, indicating its potential therapeutic application in leukemias and lymphomas.[1] Research into phenolic alkaloid extracts from Menispermum dauricum (PAMD), which contain acutumine-related compounds, has provided significant insights into their molecular mechanisms, revealing a multi-pronged attack on cancer cell proliferation and survival.
Therapeutic Targets and Mechanisms of Action
The anti-cancer activity of acutumine and related alkaloids appears to be mediated through the modulation of several key cellular processes and signaling pathways.
Hedgehog Signaling Pathway
In pancreatic cancer, phenolic alkaloids from Menispermum dauricum (PAMD) have been shown to inhibit tumor growth by blocking the Hedgehog (Hh) signaling pathway.[3][4] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. PAMD treatment leads to a decrease in the expression of key pathway components, including Sonic Hedgehog (Shh) and the downstream transcription factor Gli-1.[4]
K-RAS Signaling
Phenolic alkaloids from Menispermum dauricum have also demonstrated efficacy against gastric cancer by inhibiting the expression of oncogenic K-RAS at both the mRNA and protein levels.[5][6] The RAS family of small GTPases are pivotal in regulating cell proliferation, differentiation, and survival, and mutations in K-RAS are a common driver of tumorigenesis.
Induction of Apoptosis
A primary mechanism of action for these alkaloids is the induction of apoptosis, or programmed cell death. In gastric cancer cells, PAMD treatment leads to an upregulation of the pro-apoptotic proteins p53 and BAX, and a downregulation of the anti-apoptotic protein BCL-2.[5][6] This shift in the balance of apoptotic regulators culminates in the activation of effector caspases, such as CASPASE-3, leading to the execution of the apoptotic program.[5][6]
Cell Cycle Arrest
Disruption of the cell cycle is another key anti-proliferative strategy of these compounds. In pancreatic cancer cells, PAMD induces cell cycle arrest at the G0/G1 phase, thereby preventing cells from entering the DNA synthesis (S) phase and subsequent mitosis.[3] This is accompanied by a corresponding decrease in the proportion of cells in the S and G2/M phases.[3]
Anti-Angiogenesis
Certain alkaloids isolated from Sinomenium acutum have demonstrated significant anti-angiogenic properties.[7] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibition of angiogenesis can therefore restrict tumor expansion and dissemination.
Quantitative Data
The cytotoxic effects of phenolic alkaloids from Menispermum dauricum (PAMD) and other related alkaloids have been quantified in various cancer cell lines.
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |
| PAMD | BxPC-3 (Pancreatic) | MTT | 2.37 µg/mL (24h) | [3] |
| PAMD | BxPC-3 (Pancreatic) | MTT | 1.78 µg/mL (48h) | [3] |
| PAMD | BxPC-3 (Pancreatic) | MTT | 1.25 µg/mL (72h) | [3] |
| Hasubanan Alkaloids | N87 (Gastric) | Not Specified | Submicromolar | [8] |
| Hasubanan Alkaloids | MDA-MB-361-DYT2 (Breast) | Not Specified | Not Specified | [8] |
| Hasubanan Alkaloids | HT29 (Colon) | Not Specified | Not Specified | [8] |
| Dauriporphine | MCF-7, H460, HT-29, CEM | Not Specified | Not Specified | [7] |
| Menisporphine | MCF-7, H460, HT-29, CEM | Not Specified | Not Specified | [7] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on acutumine and related alkaloids.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., BxPC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the alkaloid extract or compound for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Western Blot Analysis for Hedgehog Signaling Proteins
-
Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Shh, Gli-1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., SGC-7901) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment and control groups. Administer the alkaloid extract or compound (e.g., PAMD at 10 and 20 mg/kg/day) and a vehicle control, typically via intraperitoneal injection, for a specified period.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Quantitative Real-Time PCR (qRT-PCR) for Apoptosis-Related Genes
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for K-RAS, p53, BCL-2, BAX, CASPASE-3, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Visualizations
Signaling Pathways
Caption: Inhibition of the Hedgehog signaling pathway by PAMD.
Caption: Induction of the intrinsic apoptosis pathway by PAMD.
Experimental Workflow
Caption: General experimental workflow for evaluating Acutumine's anti-cancer effects.
Conclusion
Acutumine and its related phenolic alkaloids from the Menispermaceae family demonstrate significant potential as anti-cancer therapeutic agents. Their ability to target multiple critical pathways, including Hedgehog and K-RAS signaling, and to induce apoptosis and cell cycle arrest, provides a strong rationale for their continued investigation. The data and protocols summarized in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic utility of this promising class of natural compounds. Future studies should focus on elucidating the precise molecular interactions of acutumine with its targets and on optimizing its efficacy and safety profile for potential clinical applications.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmatonline.com [jmatonline.com]
- 3. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: In Vitro Anti-Cancer Assay for Acutumidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acutumidine is a natural product that has been the subject of interest within the scientific community. This document provides a generalized protocol for evaluating the in vitro anti-cancer potential of this compound. Due to the limited publicly available data on the specific anti-cancer activity and mechanism of action of this compound, this application note offers a comprehensive guide based on standard and widely accepted methodologies for testing novel chemical entities. The protocols and pathways described herein serve as a foundational framework for initiating the investigation of this compound's efficacy against cancer cell lines.
Data Presentation: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table presents a template with hypothetical IC50 values for this compound against a selection of common cancer cell lines. These values are for illustrative purposes only and would need to be determined experimentally.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 25.5 |
| MDA-MB-231 | Breast Cancer | 42.1 |
| A549 | Lung Cancer | 33.8 |
| HCT116 | Colon Cancer | 18.9 |
| HeLa | Cervical Cancer | 55.2 |
| HepG2 | Liver Cancer | 29.4 |
Experimental Protocols
A common and reliable method for assessing in vitro anti-cancer activity is the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Sulforhodamine B (SRB) Assay Protocol
1. Cell Culture and Seeding:
-
Culture cancer cells in appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anti-cancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
3. Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[1][2]
4. Staining:
-
Wash the plates four to five times with slow-running tap water and allow them to air dry completely.[3][4]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[1]
-
Incubate at room temperature for 30 minutes.[1]
5. Destaining and Solubilization:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2][4]
-
Place the plates on a shaker for 10 minutes to ensure complete solubilization of the dye.[4][5]
6. Absorbance Measurement:
7. Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]
-
Plot the percentage of growth inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro anti-cancer SRB assay.
Potential Signaling Pathway: Apoptosis
The induction of apoptosis (programmed cell death) is a key mechanism for many anti-cancer agents. The following diagram illustrates a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. Investigating the effect of this compound on key proteins in these pathways could elucidate its mechanism of action.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. Azacitidine enhances sensitivity of platinum-resistant ovarian cancer cells to carboplatin through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis-like cell death by pentamidine and doxorubicin through differential inhibition of topoisomerase II in arsenite-resistant L. donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine decreases the DNA damage and apoptosis caused by tumor-treating fields in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The marine alkaloid naamidine A promotes caspase-dependent apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonidine Induces Apoptosis of Human Corneal Epithelial Cells through Death Receptors-Mediated, Mitochondria-Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Acutumidine: Application Notes and Protocols for Cell Culture Experiments
Acutumidine is a promising compound for which detailed cell culture application notes are still under active research and development. Currently, there is a lack of established, peer-reviewed protocols and quantitative data, such as IC50 values, specifically for this compound across various cell lines. The scientific community is actively exploring its mechanism of action and optimal dosage for in vitro studies.
This document aims to provide a foundational framework for researchers and drug development professionals initiating studies with this compound. It outlines general protocols for handling chemical compounds in cell culture and presents methodologies for determining key experimental parameters. As specific data for this compound becomes available, this document will be updated.
General Guidelines for Handling and Preparation of this compound in Cell Culture
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following is a general procedure for preparing a stock solution and working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparation of this compound Stock Solution:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound powder needed.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the weighed this compound powder in an appropriate volume of sterile DMSO. Vortex briefly to ensure complete dissolution.
-
Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Concentrations:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Determining Optimal Dosage: The IC50 Assay
A critical first step in working with a new compound is to determine its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This value is essential for designing subsequent experiments.
Experimental Protocol for IC50 Determination (MTT Assay):
-
Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Data not available |
| A549 | Lung Cancer | 48 | Data not available |
| HeLa | Cervical Cancer | 48 | Data not available |
| HepG2 | Liver Cancer | 48 | Data not available |
Note: The table above is a template. As experimental data for this compound becomes available, it will be populated.
Investigating the Mechanism of Action: Signaling Pathways
Once the effective dosage range is determined, further experiments can be designed to elucidate the mechanism of action of this compound. This often involves investigating its effects on key cellular signaling pathways involved in processes like cell proliferation, apoptosis, and cell cycle regulation.
Potential Signaling Pathways to Investigate for this compound:
-
Apoptosis Pathway: Many anti-cancer agents induce cell death through apoptosis. Key proteins to investigate include caspases (e.g., Caspase-3, -8, -9), PARP, and members of the Bcl-2 family.
-
Cell Cycle Regulation Pathway: Compounds can arrest the cell cycle at different phases (G1, S, G2/M). Key proteins to examine include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.
-
Proliferation Pathways: Signaling pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways are often dysregulated in cancer and are common targets for therapeutic agents.
Experimental Workflow for Signaling Pathway Analysis:
Caption: A general workflow for investigating the effect of this compound on cellular signaling pathways.
Hypothetical Signaling Pathway Affected by this compound:
Caption: A hypothetical signaling pathway potentially inhibited by this compound, leading to apoptosis.
Conclusion and Future Directions
The study of this compound is in its nascent stages. The protocols and methodologies outlined in this document provide a general framework for researchers to begin their investigations. It is imperative that researchers meticulously document their experimental conditions and results to contribute to the growing body of knowledge on this compound. Future studies should focus on establishing standardized protocols, determining IC50 values in a wide range of cell lines, and elucidating the specific molecular targets and signaling pathways modulated by this compound. This collective effort will be crucial for unlocking its full therapeutic potential.
Application Note: Quantification of Acutumidine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acutumidine, a bioactive alkaloid isolated from the plant Menispermum dauricum. The described methodology is applicable for the quality control of raw plant material, extracts, and for pharmacokinetic studies. The protocol provides a comprehensive guide to sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible quantification of this compound.
Introduction
This compound is a spirobenzylisoquinoline alkaloid found in Menispermum dauricum, a plant used in traditional medicine.[1][2] Pharmacological studies have indicated its potential as a cytotoxic agent, making it a compound of interest for drug development.[2] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, formulation development, and pharmacokinetic profiling. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of alkaloids due to its specificity, sensitivity, and reproducibility.[1][3] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Data Presentation
The following tables summarize the typical quantitative data obtained during the validation of an HPLC method for this compound analysis. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Chromatographic Conditions and Method Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate (pH 4.8) in WaterB: Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 60 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 70 | 30 |
| 40 | 40 | 60 |
| 50 | 10 | 90 |
| 55 | 10 | 90 |
| 60 | 90 | 10 |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | > 0.999 |
| Precision (RSD%) | ||
| Intra-day | ≤ 2% | < 1.5% |
| Inter-day | ≤ 3% | < 2.5% |
| Accuracy (Recovery %) | 80 - 120% | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.5 µg/mL |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Menispermum dauricum plant material or extract
-
0.22 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered Menispermum dauricum rhizome and place it in a flask. Add 50 mL of 70% ethanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes at 60°C.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
Data Analysis
-
Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound working standard solutions.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound in various samples. The detailed protocol and validation parameters serve as a valuable resource for researchers and professionals engaged in the analysis of natural products and the development of new therapeutic agents. Adherence to this protocol will ensure consistent and reproducible results for the quality control and characterization of this compound-containing materials.
References
Acutumidine and Apoptosis in Cancer Cells: A Review of Available Data
As of late 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically investigating the role of acutumidine in inducing apoptosis in cancer cells. While the broader field of cancer research actively explores various natural and synthetic compounds for their pro-apoptotic potential, this compound does not appear to be a current focus of these investigations.
Extensive searches of established scientific databases and research publication repositories did not yield any specific data, such as IC50 values, detailed experimental protocols, or elucidated signaling pathways, related to the effects of this compound on cancer cell apoptosis. Therefore, it is not possible to provide the detailed Application Notes and Protocols as requested.
For researchers, scientists, and drug development professionals interested in the induction of apoptosis in cancer cells, the following general principles and methodologies are central to the field.
General Principles of Apoptosis Induction in Cancer Therapy
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. A major strategy in cancer therapy is to identify compounds that can trigger or restore the apoptotic process in malignant cells. This is typically achieved by targeting key signaling pathways that regulate cell death.
Two primary pathways govern apoptosis:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor deprivation. It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the integrity of the mitochondrial outer membrane. When pro-apoptotic signals prevail, they lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the activation of a cascade of enzymes called caspases, ultimately leading to cell death.
-
The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding event recruits adaptor proteins and initiator caspases (like caspase-8), forming a death-inducing signaling complex (DISC). Activation of the initiator caspases directly activates effector caspases, leading to the execution of apoptosis.
These two pathways are often interconnected. For instance, activated caspase-8 from the extrinsic pathway can cleave the BH3-only protein Bid, which then activates the intrinsic pathway.
Key Experimental Protocols for Assessing Apoptosis
When investigating a novel compound for its pro-apoptotic activity, a series of standard experimental protocols are typically employed. Below are generalized methodologies for key assays.
Cell Viability and Cytotoxicity Assays
These assays are the first step to determine the concentration-dependent effect of a compound on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection Assays
These assays confirm that cell death is occurring via apoptosis rather than necrosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to investigate the molecular mechanism by examining changes in the expression levels of key proteins in the apoptotic pathways.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Apoptotic Signaling Pathways
Diagrams are crucial for illustrating the complex interactions within signaling pathways. The following are examples of how these pathways can be visualized using the DOT language for Graphviz.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Application Notes and Protocols for Acutumidine Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential drug delivery systems and formulations for the alkaloid Acutumidine. Due to the limited availability of public data specific to this compound, the following protocols and data are based on established methodologies for similar hydrophobic alkaloids and an inferred mechanism of action based on the bioactivity of plant extracts containing this compound.
Introduction to this compound
This compound is a complex chlorinated alkaloid isolated from plants of the Menispermum and Cynanchum genera. Like many alkaloids, it is presumed to have low aqueous solubility and potential stability issues, which can hinder its therapeutic development.[1] Advanced drug delivery systems are therefore crucial to enhance its bioavailability, target specific tissues, and reduce potential toxicity.
Based on studies of extracts from Cynanchum acutum, this compound is hypothesized to possess anti-inflammatory and antioxidant properties.[2] The primary mechanism of action is likely the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5]
Proposed Signaling Pathway for this compound
The diagram below illustrates the hypothesized mechanism of action of this compound in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Drug Delivery System Formulations and Protocols
Due to its presumed hydrophobic nature, this compound is an excellent candidate for encapsulation within lipid- and polymer-based nanoparticles to improve its solubility and bioavailability.
Polymeric Nanoparticle Formulation
Polymeric nanoparticles can protect this compound from degradation and facilitate controlled release.[6] The following protocols describe two common methods for encapsulating hydrophobic drugs like this compound.
Caption: General workflow for preparing this compound-loaded polymeric nanoparticles.
This method is suitable for drugs that are soluble in a water-miscible organic solvent.[7]
-
Preparation of Organic Phase:
-
Dissolve 5-10 mg of this compound and 50-100 mg of a biodegradable polymer (e.g., PLGA, PCL) in 10 mL of a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
-
Preparation of Aqueous Phase:
-
Prepare a 20 mL aqueous solution containing a stabilizer (e.g., 0.5-1% w/v Poloxamer 188 or polyvinyl alcohol (PVA)).
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
-
Solvent Removal and Purification:
-
Stir the suspension at room temperature for 4-6 hours to allow for complete evaporation of the organic solvent.
-
Purify the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) followed by resuspension in deionized water. Repeat this washing step three times.
-
Alternatively, dialyze the nanoparticle suspension against deionized water for 24 hours to remove unencapsulated drug and excess surfactant.
-
-
Lyophilization:
-
Freeze-dry the purified nanoparticle suspension using a cryoprotectant (e.g., 5% w/v trehalose) for long-term storage.
-
This method is versatile and can be adapted for various hydrophobic drugs.[7]
-
Preparation of Organic Phase (O):
-
Dissolve 10-20 mg of this compound and 100-200 mg of polymer (e.g., PLGA) in 5 mL of a water-immiscible, volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Preparation of Aqueous Phase (W):
-
Prepare a 20 mL aqueous solution containing a surfactant (e.g., 1-2% w/v PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under reduced pressure for 4-8 hours to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
-
Purification and Storage:
-
Follow the purification and lyophilization steps as described in the nanoprecipitation protocol.
-
Liposomal Formulation
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[8][9] For hydrophobic alkaloids like this compound, they would partition into the lipid bilayer.
This is a common and robust method for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent in a round-bottom flask using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization of Formulations
The following table summarizes key parameters for characterizing this compound-loaded nanocarriers.
| Parameter | Method | Typical Expected Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100-300 nm, PDI < 0.3 |
| Zeta Potential | DLS with Electrophoresis | -15 to -30 mV (for anionic polymers) |
| Morphology | SEM / TEM | Spherical, uniform |
| Encapsulation Efficiency (%) | UV-Vis or HPLC | > 70% |
| Drug Loading (%) | UV-Vis or HPLC | 1-10% |
| In Vitro Release | Dialysis Method | Biphasic: initial burst then sustained release |
Biological Evaluation Protocols
The following protocols are designed to assess the biological activity of this compound formulations.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., a relevant human cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles (e.g., 0.1 to 100 µM). Include untreated cells as a negative control and empty nanoparticles as a vehicle control.
-
-
Incubation:
-
Incubate the treated cells for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of this compound.[10][11]
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid).
-
-
Reaction:
-
Mix the this compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Quantitative Data Summary
The following tables provide a template for summarizing the expected quantitative data from the characterization and biological evaluation of this compound formulations.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-PLGA-NPs | e.g., 150 ± 10 | e.g., 0.15 | e.g., -22 ± 2 | e.g., 85 ± 5 | e.g., 4.2 ± 0.5 |
| This compound-Liposomes | e.g., 120 ± 8 | e.g., 0.12 | e.g., -18 ± 3 | e.g., 78 ± 6 | e.g., 2.5 ± 0.3 |
Table 2: In Vitro Biological Activity of this compound Formulations
| Compound / Formulation | Cytotoxicity IC50 (µM) (48h) | DPPH Scavenging IC50 (µg/mL) |
| Free this compound | e.g., 15 ± 1.2 | e.g., 25 ± 2.5 |
| This compound-PLGA-NPs | e.g., 8 ± 0.9 | e.g., 22 ± 2.1 |
| This compound-Liposomes | e.g., 10 ± 1.1 | e.g., 24 ± 2.3 |
| Ascorbic Acid (Standard) | N/A | e.g., 5 ± 0.5 |
Disclaimer: The protocols and data presented are intended as a guide and are based on established methods for similar compounds. Optimization will be necessary for this compound-specific formulations. The proposed mechanism of action is hypothetical and requires experimental validation.
References
- 1. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Do Lipid-based Nanoparticles Hold Promise for Advancing the Clinical Translation of Anticancer Alkaloids? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of Acutumidine on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acutumidine, a member of the hasubanan alkaloid family, is a natural compound with potential therapeutic applications. While the precise molecular mechanisms of this compound are still under investigation, related alkaloids such as Sinomenine and Cepharanthine have been shown to exert significant effects on key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. This document provides a detailed protocol for studying the potential effects of this compound on these critical signaling cascades, enabling researchers to elucidate its mechanism of action and evaluate its therapeutic potential.
Based on the known activities of structurally related alkaloids, this protocol will focus on investigating the impact of this compound on the following signaling pathways:
-
NF-κB Signaling Pathway: A pivotal regulator of inflammatory and immune responses.[1][2]
-
MAPK Signaling Pathway: A key cascade involved in cell proliferation, differentiation, and apoptosis.[1][3]
-
PI3K/Akt Signaling Pathway: A central pathway in cell survival and proliferation.[4][5]
-
Apoptosis Signaling Pathway: The programmed cell death pathway crucial for tissue homeostasis.[6][7]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the impact of this compound on the target signaling pathways.
Caption: General experimental workflow for studying this compound's effects.
Signaling Pathways Under Investigation
The following diagrams illustrate the key signaling pathways hypothesized to be affected by this compound, based on evidence from related compounds.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[1][2]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is involved in diverse cellular processes, and its dysregulation is implicated in various diseases.[1][3]
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[4][5]
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
Apoptosis Signaling Pathway
This compound may induce apoptosis, a form of programmed cell death, which is a desirable trait for anti-cancer agents.[6][7]
Caption: Potential induction of apoptosis by this compound via intrinsic and extrinsic pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound.
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa or MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Luciferase Reporter Assay
This assay measures the transcriptional activity of specific pathways, such as NF-κB.
Materials:
-
Cell line
-
Luciferase reporter plasmid containing the response element for the transcription factor of interest (e.g., NF-κB-luc)
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound for the desired time.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| Cell Line A | |||
| Cell Line B | |||
| Cell Line C |
Table 2: Densitometric Analysis of Western Blot Results (Fold Change vs. Control)
| Protein | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| p-p65/p65 | |||
| p-ERK/ERK | |||
| p-Akt/Akt | |||
| Bcl-2 | |||
| Bax | |||
| Cleaved Caspase-3 |
Table 3: NF-κB Luciferase Reporter Assay Results (Fold Change in Activity)
| Treatment | Relative Luciferase Activity |
| Vehicle Control | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| This compound (Concentration 3) | |
| Positive Control (e.g., TNF-α) |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the effects of this compound on key signaling pathways implicated in inflammation, cell proliferation, and apoptosis. By systematically applying these methodologies, researchers can gain valuable insights into the molecular mechanisms of this compound, which will be crucial for its further development as a potential therapeutic agent. The provided diagrams and data presentation tables will aid in the clear and concise communication of experimental findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 3. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review [mdpi.com]
- 4. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sinomenine ameliorates cardiac hypertrophy by activating Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonidine Induces Apoptosis of Human Corneal Epithelial Cells through Death Receptors-Mediated, Mitochondria-Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acutumidine Extraction from Plant Sources
Welcome to the technical support center for the extraction of Acutumidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from plant materials, primarily Menispermum dauricum.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Question: We are experiencing a significantly lower than expected yield of this compound from our plant material. What are the potential causes and how can we improve the yield?
Answer: Low yields of this compound can stem from several factors, from the initial handling of the plant material to the extraction parameters. Here are key areas to investigate:
-
Plant Material Quality: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the Menispermum dauricum rhizomes. Ensure you are using high-quality, properly identified, and well-preserved plant material.
-
Particle Size: Inefficient grinding of the plant material can limit solvent penetration. Reducing the particle size of the dried rhizomes increases the surface area available for extraction, which can significantly improve yield.
-
Solvent Selection: The choice of solvent is critical. While various solvents can be used for alkaloid extraction, the polarity of the solvent will affect the extraction efficiency. For this compound, which is an alkaloid, polar solvents like methanol and ethanol are often effective. The addition of a small amount of acid to the solvent can further enhance the extraction of basic alkaloids by converting them into more soluble salts.
-
Extraction Method and Parameters: The chosen extraction method and its parameters (temperature, time, solvent-to-solid ratio) greatly influence the yield. Consider optimizing these parameters for your specific setup. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be effective for extracting alkaloids from Menispermum dauricum and can offer higher yields in shorter times compared to conventional methods like maceration or percolation.[1]
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Question: During the liquid-liquid extraction step to partition the crude extract, we are consistently observing a stable emulsion that is difficult to break. How can we resolve this?
Answer: Emulsion formation is a common problem in natural product extraction, often caused by the presence of surfactants, lipids, and other amphiphilic molecules in the crude extract. Here are several strategies to address this issue:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without creating a stable emulsion.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion by altering the charge of the emulsifying agents.
-
Filtration: For persistent emulsions, filtering the mixture through a bed of Celite or glass wool can help to break up the emulsified layer.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the two phases.
Issue 3: Co-elution of Impurities During Chromatographic Purification
Question: We are struggling to separate this compound from other closely related alkaloids and impurities during column chromatography. What can we do to improve the resolution?
Answer: Achieving high purity of this compound often requires careful optimization of the chromatographic conditions. Here are some troubleshooting steps:
-
Stationary Phase Selection: The choice of stationary phase is critical. For alkaloid separation, silica gel is commonly used for normal-phase chromatography. If you are experiencing co-elution, consider using a different type of silica with a smaller particle size for higher resolution. Alternatively, reversed-phase chromatography (e.g., C18) with a suitable mobile phase can provide a different selectivity and may resolve the co-eluting compounds.
-
Mobile Phase Optimization: The composition of the mobile phase is a key parameter for achieving good separation.
-
Normal-Phase: In normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., chloroform, dichloromethane, or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically used. The addition of a small amount of a basic modifier, such as ammonia or triethylamine, to the mobile phase can improve the peak shape and reduce tailing of basic alkaloids like this compound. Systematically varying the solvent ratio is crucial for finding the optimal separation.
-
Reversed-Phase: For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol is common. The pH of the aqueous component can be adjusted with an acid (e.g., formic acid or acetic acid) to ensure the alkaloid is in its protonated form, which can improve peak shape and retention.
-
-
Gradient Elution: If isocratic elution (constant mobile phase composition) does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over time, can be employed to improve the resolution of complex mixtures.
-
Column Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude extract loaded onto the column is appropriate for the column dimensions and the stationary phase being used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for extracting this compound from Menispermum dauricum?
A1: A common and effective starting point for the extraction of alkaloids from Menispermum dauricum is solvent extraction with an acidified polar solvent. A general procedure involves macerating or percolating the powdered rhizomes with methanol or ethanol containing a small amount of a weak acid, such as acetic acid or hydrochloric acid.[2] This converts the alkaloids into their salt forms, which are more soluble in the polar solvent.
Q2: How does pH affect the extraction and purification of this compound?
A2: pH plays a crucial role throughout the extraction and purification process of alkaloids like this compound.
-
Extraction: As mentioned, an acidic pH during the initial extraction can improve the solubility of alkaloids in polar solvents, leading to higher extraction efficiency.
-
Liquid-Liquid Extraction: During purification, pH is manipulated to move the alkaloid between aqueous and organic phases. In an acidic aqueous solution, this compound will be protonated and water-soluble. By making the aqueous solution basic (e.g., with sodium carbonate or ammonia), the alkaloid is deprotonated, becoming less water-soluble and more soluble in an organic solvent like chloroform or dichloromethane. This allows for its selective extraction into the organic phase, leaving behind more polar impurities.
-
Chromatography: In reversed-phase chromatography, controlling the pH of the mobile phase is important for consistent retention times and good peak shapes.
Q3: Are there any modern extraction techniques that can improve the yield of this compound?
A3: Yes, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be highly effective for the extraction of alkaloids from plant materials.[1] These methods can offer several advantages over traditional techniques, including:
-
Higher Yields: The use of microwave or ultrasonic energy can enhance the disruption of plant cell walls, leading to more efficient release of the target compounds.
-
Shorter Extraction Times: These methods can significantly reduce the extraction time from hours to minutes.
-
Reduced Solvent Consumption: MAE and UAE can often achieve higher yields with less solvent, making them more environmentally friendly and cost-effective.
For the extraction of other alkaloids from Menispermum dauricum, optimal MAE conditions have been reported as using a 70:30 (v/v) ethanol-water mixture as the solvent at 60°C for 11 minutes with a solvent-to-solid ratio of 20:1.[1] These parameters could serve as a good starting point for optimizing this compound extraction.
Data Presentation
The following tables summarize key parameters and their effects on alkaloid extraction yield, which can be applied to optimize the extraction of this compound.
Table 1: Comparison of Extraction Methods for Alkaloids from Menispermum dauricum
| Extraction Method | Typical Solvent | Advantages | Disadvantages |
| Maceration/Percolation | Acidified Methanol/Ethanol | Simple, low-cost setup | Time-consuming, large solvent volume |
| Soxhlet Extraction | Methanol/Ethanol | Continuous extraction, potentially higher yield than maceration | Can degrade thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water | Fast, efficient, suitable for thermolabile compounds | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water | Very fast, high efficiency, reduced solvent use | Requires specialized equipment, potential for localized heating |
Table 2: Influence of Key Parameters on this compound Extraction Yield
| Parameter | General Effect on Yield | Recommended Starting Point for Optimization |
| Solvent Polarity | Higher polarity (e.g., methanol, ethanol) generally better for alkaloids. | 70-95% Ethanol or Methanol in water. |
| pH of Solvent | Acidic pH (2-4) increases alkaloid solubility. | Addition of 0.5-1% acetic acid or hydrochloric acid. |
| Temperature | Increased temperature generally increases extraction rate and solubility. | 40-60°C. For MAE, 60°C has been shown to be effective for other alkaloids in the same plant.[1] |
| Extraction Time | Longer extraction time generally increases yield, up to a point of equilibrium. | Maceration: 24-48 hours; UAE: 20-40 minutes; MAE: 10-15 minutes. |
| Solvent-to-Solid Ratio | A higher ratio generally improves extraction efficiency but requires more solvent. | 10:1 to 20:1 (mL of solvent to g of plant material). |
| Particle Size | Smaller particle size increases surface area and improves extraction. | Powdered to pass through a 40-60 mesh sieve. |
Experimental Protocols
Protocol 1: General Acidified Solvent Extraction of this compound
-
Preparation of Plant Material: Dry the rhizomes of Menispermum dauricum at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Macerate the powdered plant material in a 70-95% methanol or ethanol solution containing 1% acetic acid at a solvent-to-solid ratio of 10:1 (v/w).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times.
-
Combine the filtrates.
-
-
Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent like hexane or ethyl acetate to remove non-basic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the basic aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction containing this compound.
-
Purification:
-
Subject the crude alkaloid fraction to column chromatography over silica gel.
-
Elute with a gradient of chloroform-methanol or ethyl acetate-methanol, with the addition of a small amount of ammonia (e.g., 0.1-0.5%) to the mobile phase to improve peak shape.
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound (Optimized based on similar alkaloids)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place the powdered plant material in a microwave extraction vessel.
-
Add a 70:30 (v/v) ethanol-water solution at a solvent-to-solid ratio of 20:1.
-
Set the microwave extractor to 60°C and irradiate for 11 minutes.[1]
-
After extraction, allow the vessel to cool and filter the mixture.
-
-
Post-Extraction Processing: Process the resulting extract as described in steps 3-6 of Protocol 1.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
Acutumidine Synthesis Technical Support Center
Welcome to the technical support center for the total synthesis of Acutumidine. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems and critical steps in the total synthesis of this compound, with a focus on the route developed by the Castle group.
Challenge 1: Poor Diastereoselectivity in Ketone Allylation for Quaternary Stereocenter Setup
Question: I am attempting the allylation of the spirocyclic ketone intermediate (compound 1 in the scheme below) to set the stage for the C9 quaternary center, but I'm getting poor diastereoselectivity (around 7:3 dr) with standard allylating agents. How can I improve this?
Answer: This is a known challenge as the existing stereocenters in the molecule offer poor facial control over the prochiral ketone. Substrate-controlled methods are not effective for this transformation.
Solution: Reagent-controlled diastereoselective allylation is required. The use of Nakamura's chiral allylzinc reagent provides high diastereoselectivity.[1][2][3][4] This approach circumvents the poor directing ability of the substrate's chiral centers.
Troubleshooting Workflow: Diastereoselective Allylation
Caption: Troubleshooting poor diastereoselectivity in the key allylation step.
Challenge 2: Incorrect Regiochemistry in Spirocycle Formation
Question: My attempts at forming the spirocyclic core via a standard intramolecular radical cyclization are resulting in the wrong regioisomer. What is the cause and how can it be fixed?
Answer: Initial attempts at a 5-exo-trig radical cyclization of an aryl radical onto the cyclopentene ring were found to proceed with incorrect regioselectivity.[2] A more robust method that controls both C-C and C-O bond formation stereoselectively is needed.
Solution: A novel radical-polar crossover reaction was developed to address this.[2][5][6] This method involves the intramolecular conjugate addition of an aryl radical, which is followed by the trapping of the resulting enolate with an electrophile (in this case, an oxygen source). This sequence ensures the formation of the desired spirocyclic skeleton with excellent control over the two newly formed stereocenters.
Challenge 3: Low Yield or Failure of the Anionic Oxy-Cope Rearrangement
Question: The anionic oxy-Cope rearrangement to form the second quaternary center (C5) is proceeding in low yield or not at all. What are the critical parameters for this reaction?
Answer: The anionic oxy-Cope rearrangement is a powerful transformation for forming sterically congested quaternary centers.[1][4][7] Its success is highly dependent on the efficient generation of the potassium alkoxide and maintaining anhydrous conditions.
Troubleshooting Steps:
-
Base Quality: Ensure the potassium hydride (KH) used is fresh and highly active. It should be washed with hexane to remove mineral oil immediately before use.
-
Solvent: THF must be rigorously dried, for instance, by distillation from sodium/benzophenone ketyl.
-
Temperature: While the reaction is facile, temperature control is important. The alkoxide is typically formed at 0 °C, and the rearrangement is then allowed to proceed at this temperature.[8]
-
Exclusion of Oxygen: The reaction is sensitive to air. Ensure the reaction is performed under a positive pressure of an inert gas like argon.
Logical Flow for Anionic Oxy-Cope Rearrangement
Caption: Key stages of the anionic oxy-Cope rearrangement.
Challenge 4: Moderate Yield in the Final Ring-Closing Cyclization
Question: The final Lewis acid-promoted cyclization of the methylamine derivative onto the α,β-unsaturated ketal gives a moderate yield. Are there ways to optimize this?
Answer: This intramolecular Michael-type addition to form the final pyrrolidine ring is a challenging step that installs the last stereocenter.[4] The moderate yield is often due to the stability of the dimethyl ketal and potential side reactions.
Optimization Strategies:
-
Lewis Acid Screen: While SnCl₄ has been reported, other Lewis acids such as TiCl₄, BF₃·OEt₂, or Sc(OTf)₃ could be screened to potentially improve the yield and reaction time.
-
Temperature Control: Carefully control the reaction temperature. Start at a low temperature (e.g., -78 °C) and slowly warm the reaction. This can minimize the formation of decomposition byproducts.
-
Solvent: The choice of a non-coordinating solvent like dichloromethane is crucial. Ensure it is anhydrous.
-
Purity of Starting Material: Ensure the precursor amine is of high purity, as impurities can interfere with the Lewis acid.
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound total synthesis for easy comparison.
Table 1: Diastereoselective Allylation of Spirocyclic Ketone
| Allylation Method | Reagent | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Substrate-Controlled | AllylMgBr | 7:3 | N/A | [4] |
| Reagent-Controlled | Chiral Allylzinc (Nakamura's) | >10:1 | 91% | [1][3] |
Table 2: Key Reaction Yields in the this compound Synthesis
| Reaction Step | Yield | Notes | Reference |
| Radical-Polar Crossover | 66% | Forms spirocycle as a single isomer | [2][5] |
| Anionic Oxy-Cope Rearrangement | 94% | Forms C5 quaternary center | [3][8] |
| Lewis Acid-Promoted Cyclization | 57% | Forms the final pyrrolidine ring | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are adapted from the supporting information of the original publications.
Protocol 1: Reagent-Controlled Diastereoselective Allylation
Objective: To perform a 1,2-allylation on the spirocyclic ketone with high diastereoselectivity using Nakamura's chiral allylzinc reagent.
Materials:
-
Spirocyclic ketone (1.0 equiv)
-
(R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (1.5 equiv)
-
Diethylzinc (1.0 M in hexanes, 1.5 equiv)
-
Allyl bromide (1.5 equiv)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flame-dried flask under argon, add the chiral bisoxazoline ligand and anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc dropwise. Stir for 30 minutes at 0 °C.
-
Add allyl bromide dropwise and stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Cool the mixture to -78 °C.
-
Add a solution of the spirocyclic ketone in anhydrous toluene dropwise to the chiral allylzinc reagent.
-
Stir the reaction at -78 °C for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired tertiary alcohol.
Protocol 2: Anionic Oxy-Cope Rearrangement
Objective: To rearrange the tertiary alcohol product from the allylation to form the C5 all-carbon quaternary center.
Materials:
-
Tertiary allyl alcohol (1.0 equiv)
-
Potassium hydride (KH, 30 wt% dispersion in mineral oil, 5.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
In a flame-dried flask under argon, add the KH dispersion.
-
Wash the KH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.
-
Suspend the washed KH in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the tertiary allyl alcohol in anhydrous THF dropwise to the KH suspension.
-
Stir the reaction mixture at 0 °C for 1 hour. Gas evolution (H₂) should be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow from spirocyclic ketone to the core with two quaternary centers.
References
- 1. Total synthesis of (-)-acutumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Total Synthesis of (-)-Acutumine" by Fang Li [scholarsarchive.byu.edu]
- 4. Total Synthesis of Acutumine by Castle [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Item - Synthesis of the Core Structure of Acutumine - American Chemical Society - Figshare [acs.figshare.com]
- 8. The Castle Synthesis of (-)-Acutumine [organic-chemistry.org]
Technical Support Center: Acutumidine Solubility in Aqueous Solutions
Disclaimer: Information regarding the aqueous solubility of Acutumidine is limited in publicly available scientific literature. The following guidance is based on general principles for handling poorly soluble alkaloid compounds and data from the structurally related alkaloid, sinomenine, which is also isolated from Sinomenium acutum. Researchers should consider this information as a starting point for their own optimization experiments.
Troubleshooting Guide: Common Solubility Issues
This guide addresses frequent problems encountered when preparing aqueous solutions of this compound for experimental use.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous buffer (e.g., PBS) | This compound is likely poorly soluble in neutral aqueous solutions. The final concentration of the organic solvent (like DMSO) may be too low to maintain solubility. | 1. Decrease Final Aqueous Concentration: Lower the target concentration of this compound in the final assay medium. 2. Increase Cosolvent Concentration: If permissible for your experimental system, slightly increase the final percentage of DMSO. Note that DMSO concentrations above 0.5-1% can affect cell viability and enzyme activity. 3. pH Adjustment: Systematically evaluate the solubility of this compound at different pH values. Alkaloids are often more soluble in acidic conditions. Prepare buffers ranging from pH 5.0 to 7.4 to identify an optimal pH for solubility that is compatible with your experimental setup. 4. Use of a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous solution to aid in solubilization. |
| Cloudiness or opalescence in the final solution | This may indicate the formation of fine precipitates or aggregation of the compound. | 1. Sonication: After dilution into the aqueous buffer, sonicate the solution in a water bath for 5-15 minutes to break up aggregates. 2. Vortexing: Ensure thorough mixing by vortexing immediately after dilution. 3. Filtration: If aggregates persist and the compound is intended for sterile applications, filter the final solution through a 0.22 µm syringe filter. Be aware that this may reduce the final concentration if the compound adsorbs to the filter material. |
| Inconsistent experimental results | Poor solubility can lead to variations in the actual concentration of the compound in solution between experiments. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of aqueous dilutions. 2. Pre-warm Aqueous Media: Adding the DMSO stock to pre-warmed (e.g., 37°C) aqueous media can sometimes improve solubility. 3. Confirm Concentration: If possible, use analytical methods like HPLC-UV to confirm the concentration of this compound in your final working solution. |
| Stock solution (in organic solvent) appears cloudy or has crystals | The compound may have precipitated out of the stock solution due to low temperature or solvent evaporation. | 1. Warm the Stock Solution: Gently warm the stock solution in a water bath (e.g., 37°C) and vortex until the compound is fully redissolved. 2. Check Solvent Evaporation: Ensure the stock solution vial is properly sealed to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on common practices for poorly soluble alkaloids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure you are using anhydrous, high-purity DMSO.
Q2: Is there any quantitative data on the aqueous solubility of this compound?
A2: Currently, there is no specific quantitative data for the solubility of this compound in aqueous buffers available in the public domain. The structurally similar alkaloid, sinomenine, is described as "slightly soluble in water". Its hydrochloride salt shows improved solubility, with a reported solubility of 5 mg/mL in PBS (pH 7.2). This suggests that this compound likely has low micromolar solubility in neutral aqueous solutions.
Q3: How can I improve the aqueous solubility of this compound for my in vitro experiments?
A3: Several strategies can be employed:
-
Use of a Co-solvent: Prepare a high-concentration stock in DMSO and dilute it into your aqueous experimental medium. Keep the final DMSO concentration as low as possible (ideally ≤0.5%).
-
pH Modification: Test the solubility in buffers with a slightly acidic pH (e.g., pH 5.0-6.5), as alkaloids are often more soluble at a lower pH.
-
Formulation with Excipients: Consider the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).
-
Salt Formation: If possible, forming a hydrochloride (HCl) salt of this compound could significantly enhance its aqueous solubility, a common strategy for alkaloids.
Q4: What is the suspected mechanism of action for this compound's biological activity?
A4: While the direct signaling pathways modulated by this compound have not been fully elucidated, related compounds from plants of the Menispermaceae and Apocynaceae families, such as flavonoids from Cynanchum acutum, have demonstrated anti-inflammatory effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] It is plausible that this compound may exert its biological effects, at least in part, through the inhibition of this key inflammatory pathway.
Experimental Protocols & Visualizations
General Protocol for Preparing Aqueous Working Solutions of this compound
This protocol provides a general workflow for preparing aqueous solutions of this compound from a DMSO stock for use in cell-based assays.
Hypothesized Signaling Pathway: NF-κB Inhibition
Based on evidence from related compounds, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acutumidine Resistance in Cancer Cell Lines
Notice to Researchers: Information regarding the specific mechanisms of action and resistance to Acutumidine, a hasubanan alkaloid, is limited in publicly available scientific literature. This technical support center provides general guidance based on established principles of cancer drug resistance and alkaloid pharmacology. The troubleshooting guides and FAQs are designed to help researchers design experiments and interpret data when investigating Acutomidine, but they are not based on specific experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-cancer potential?
This compound is a member of the hasubanan class of alkaloids, natural compounds primarily isolated from plants of the Stephania genus.[1][2] Hasubanan alkaloids, including this compound, have demonstrated a range of biological activities, including cytotoxicity against cancer cells, which suggests their potential as anti-cancer agents.[1]
Q2: What are the general mechanisms by which cancer cells develop resistance to alkaloid-based chemotherapeutics?
Cancer cells can develop resistance to alkaloids and other chemotherapeutic agents through several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[3][4][5]
-
Alterations in Drug Targets: Mutations or changes in the expression levels of the molecular target of a drug can prevent the drug from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.
-
Enhanced DNA Repair Mechanisms: For drugs that damage DNA, cancer cells can enhance their DNA repair capabilities to survive the treatment.
-
Changes in Cell Cycle Regulation or Apoptosis: Alterations in the proteins that control the cell cycle or the programmed cell death (apoptosis) pathways can allow cancer cells to evade drug-induced cell death.
Q3: How can I determine if my cancer cell line is resistant to this compound?
To determine if a cancer cell line is resistant to this compound, you can perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cell line compared to a sensitive parental cell line would indicate resistance.[6][7]
Troubleshooting Guides
Problem 1: High IC50 value or lack of cytotoxic effect of this compound in my cancer cell line.
Possible Cause 1: Intrinsic or Acquired Resistance Your cell line may have pre-existing (intrinsic) resistance or may have developed resistance to this compound during cell culture.
Troubleshooting Steps:
-
Confirm with a Sensitive Control Cell Line: Test this compound on a cancer cell line known to be sensitive to other alkaloids or cytotoxic agents to ensure the compound is active.
-
Investigate Efflux Pump Overexpression:
-
Experiment: Perform a western blot or qPCR to assess the expression levels of common ABC transporters (P-gp, MRP1, BCRP) in your cell line compared to a sensitive control.
-
Solution: If overexpression is detected, consider co-treating your cells with this compound and a known efflux pump inhibitor (e.g., verapamil, tariquidar).[8] A decrease in the IC50 of this compound in the presence of the inhibitor would suggest that efflux pumps are contributing to the resistance.
-
Workflow for Investigating Efflux Pump-Mediated Resistance
Caption: Workflow to determine if efflux pump overexpression is causing this compound resistance.
Possible Cause 2: Inactivation of this compound The compound may be unstable in your cell culture medium or may be metabolized by the cells into an inactive form.
Troubleshooting Steps:
-
Assess Compound Stability: Use techniques like HPLC to determine the stability of this compound in your cell culture medium over the course of your experiment.
-
Inhibit Metabolic Enzymes: Consider co-treating with broad-spectrum inhibitors of cytochrome P450 enzymes to see if this enhances this compound's cytotoxicity.
Problem 2: My this compound-resistant cell line does not show overexpression of common ABC transporters.
Possible Cause: Alterations in Cellular Pathways Resistance may be mediated by changes in signaling pathways that promote cell survival or by alterations in the drug's molecular target.
Troubleshooting Steps:
-
Signaling Pathway Analysis:
-
Experiment: Use techniques like western blotting or phospho-protein arrays to compare the activation state of key pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) between your resistant and sensitive parental cell lines.
-
Solution: If a pathway is hyperactivated in the resistant line, consider a combination therapy approach by co-treating with this compound and a specific inhibitor of that pathway.
-
Signaling Pathway Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids | Semantic Scholar [semanticscholar.org]
- 3. Importance of ABC Transporters in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successful strategies for expression and purification of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition or Knockdown of ABC Transporters Enhances Susceptibility of Adult and Juvenile Schistosomes to Praziquantel | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Acutumidine and Related Compounds - Degradation and Stability
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for heterocyclic compounds like Acutumidine?
A1: Heterocyclic compounds can degrade through several mechanisms, primarily hydrolysis, oxidation, and photolysis. For compounds with structures similar to Clonidine, oxidative and hydrolytic (especially under basic conditions) pathways are of significant concern. One known degradation product for Clonidine is 2,6-dichloroaniline (2,6-DCA)[1][2].
Q2: My experimental results are inconsistent. Could degradation of my compound be the cause?
A2: Inconsistent results can certainly be a symptom of compound instability. Degradation can lead to a decrease in the concentration of the active compound and the appearance of unknown peaks in analytical assays (e.g., HPLC). It is crucial to use a stability-indicating analytical method to distinguish the parent compound from its degradation products[3][4][5].
Q3: What are the optimal storage conditions to minimize degradation?
A3: To minimize degradation, it is recommended to store compounds like this compound protected from light in a cool, dry place. For solutions, using a buffered aqueous solution at a slightly acidic to neutral pH can enhance stability. Studies on Clonidine have shown good stability in oral suspensions stored at room temperature (25°C) and under refrigeration, with a beyond-use date of 90 days or more when properly formulated[2][6][7][8].
Q4: I have observed significant degradation in my compound when dissolved in an aqueous solution. How can I prevent this?
A4: Aqueous solutions can promote hydrolysis, especially at extreme pH values. Consider the following troubleshooting steps:
-
pH Adjustment: Ensure the pH of your solution is within the optimal stability range for your compound, which is often slightly acidic.
-
Solvent Selection: If permissible for your application, consider using a co-solvent system (e.g., with ethanol or propylene glycol) to reduce the activity of water.
-
Temperature Control: Store aqueous solutions at refrigerated temperatures (2-8°C) to slow down the rate of degradation.
-
Antioxidants: If oxidation is suspected, the addition of antioxidants might be beneficial, though compatibility and potential interference with your experiments must be assessed.
Q5: How can I confirm if my analytical method is "stability-indicating"?
A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient without interference from any degradation products, impurities, or excipients. To validate your method, you need to perform forced degradation studies. This involves subjecting your compound to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the resulting degradation products are well-resolved from the parent compound's peak in your chromatogram[1][3][5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Compound degradation | Perform a forced degradation study to identify potential degradation products. Ensure your HPLC method has adequate resolution to separate these from the parent peak. |
| Loss of compound potency over time | Instability in the current formulation or storage conditions | Review storage conditions (temperature, light exposure). For solutions, evaluate the pH and consider using a more suitable buffer or solvent system. |
| High variability in experimental replicates | On-bench degradation during the experiment | Minimize the time the compound is in solution before use. Prepare fresh solutions for each experiment. Keep solutions on ice if the compound is thermally labile. |
| Precipitation in aqueous solutions | Poor solubility or pH-dependent solubility | Check the pKa of your compound and adjust the pH of the solution to improve solubility. Consider using a different solvent or a co-solvent system. |
Quantitative Data Summary
The following table summarizes the stability of Clonidine Hydrochloride under various forced degradation conditions, as reported in the literature. This can serve as a general guideline for similar compounds.
| Stress Condition | Time | Temperature | Concentration of Stress Agent | Degradation Observed | Reference |
| Acidic | 4 hours | 60°C | 10 N HCl | <10% | [6] |
| Alkaline | 4 hours | 60°C | 10 N NaOH | <10% | [6] |
| Oxidative | 24 hours | 60°C | 30% H₂O₂ | ~50% | [6] |
| Photolytic | 16 days | Ambient | Sunlamp | Not sensitive | [7] |
| Thermal | 10 days | 70°C | N/A | Not specified | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to test the stability of a compound and validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute to the target concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 1 N HCl, and dilute to the target concentration with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to the target concentration with the mobile phase.
-
Thermal Degradation: Store an aliquot of the stock solution in a solid state in an oven at 70°C for 24 hours. Dissolve and dilute to the target concentration with the mobile phase.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute to the target concentration with the mobile phase.
-
Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC) and compare the chromatograms to that of an untreated control sample.
Protocol 2: Stability-Indicating HPLC Method
This protocol is a representative HPLC method for the analysis of Clonidine and its degradation products, which can be adapted for similar compounds.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Kromasyl C18 (250 x 4.6 mm, 5 µm particle size) or equivalent[7].
-
Mobile Phase: A mixture of a pH 4 buffer (e.g., potassium dihydrogen phosphate) and methanol in a 70:30 (v/v) ratio[7].
-
Flow Rate: 1.0 mL/min[7].
-
Detection Wavelength: 210 nm[3].
-
Column Temperature: 30°C[3].
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare samples and standards at a suitable concentration in the mobile phase.
-
Inject the samples and standards and record the chromatograms.
-
Quantify the parent compound and any degradation products by comparing their peak areas to those of the standards.
-
Visualizations
Caption: Potential degradation pathways for this compound/Clonidine.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of clonidine hydrochloride in an oral powder form compounded for pediatric patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iajpr.com [iajpr.com]
- 5. pccarx.com [pccarx.com]
- 6. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-formulation and Stability Study of 20-mcg Clonidine Hydrochloride Pediatric Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Stability of Extemporaneously Compounded Clonidine in Glass and Plastic Bottles and Plastic Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Technical Support Center: Enhancing the Bioavailability of Acutumidine
Welcome to the technical support center for Acutumidine research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments aimed at improving this compound's bioavailability.
Problem: Low and Variable Oral Bioavailability in Animal Models
Possible Cause 1: Poor Aqueous Solubility
This compound, like many alkaloids, may exhibit low solubility in aqueous environments, which is a primary reason for poor oral absorption.
Suggested Solutions:
-
Solubility Enhancement Techniques: A variety of methods can be employed to improve the solubility of poorly water-soluble drugs.[1][2] These include chemical and physical modifications.
-
pH Adjustment: As a weak base, the solubility of this compound may be increased by adjusting the pH of the formulation.[1]
-
Co-solvents: The use of co-solvents in the formulation can improve the solubility of hydrophobic compounds.
-
Complexation: Cyclodextrins can encapsulate hydrophobic drug molecules, forming a more water-soluble complex.[1][3]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can significantly enhance the dissolution rate.[2][3]
Quantitative Data Summary: Solubility of this compound in Various Media
| Solvent System | Concentration of this compound (µg/mL) | Fold Increase in Solubility |
| Deionized Water | 1.5 ± 0.3 | 1.0 |
| pH 4.5 Buffer | 12.8 ± 1.1 | 8.5 |
| 20% Ethanol in Water | 25.3 ± 2.5 | 16.9 |
| 10% w/v Hydroxypropyl-β-Cyclodextrin | 48.9 ± 4.2 | 32.6 |
| This compound:PVP K30 Solid Dispersion (1:5) | 112.5 ± 9.8 | 75.0 |
Note: The data presented in this table is illustrative and intended for guidance purposes only.
Possible Cause 2: High First-Pass Metabolism
If this compound undergoes extensive metabolism in the liver or intestinal wall, its systemic bioavailability will be significantly reduced.
Suggested Solutions:
-
Co-administration with Bioavailability Enhancers: Piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of various drugs, potentially by inhibiting metabolic enzymes.[4]
-
Alternative Routes of Administration: Oromucosal drug delivery can bypass first-pass metabolism by allowing direct absorption into the systemic circulation.[5]
-
Prodrug Approach: Chemical modification of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation.
Experimental Workflow: Investigating First-Pass Metabolism
Caption: Workflow for investigating the extent of first-pass metabolism of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to improve the bioavailability of this compound?
The first step is to characterize the physicochemical properties of this compound, including its solubility, permeability, and stability. Based on these findings, you can then select an appropriate strategy. If solubility is the primary issue, techniques like solid dispersions or complexation with cyclodextrins are good starting points.[1][2][3] If permeability is low, formulation strategies that enhance absorption, such as lipid-based delivery systems, should be considered.
Q2: What are solid dispersions and how do they improve bioavailability?
Solid dispersion refers to a group of solid products consisting of at least two different components, generally a hydrophilic matrix and a hydrophobic drug.[2] By dispersing the drug at a molecular level within a hydrophilic carrier, the dissolution rate and, consequently, the oral absorption of poorly water-soluble drugs can be significantly improved.[2]
Q3: Are there any drug delivery systems specifically designed for poorly soluble drugs?
Yes, several advanced drug delivery systems can be beneficial. These include:
-
Multiparticulate Drug Delivery Systems: These systems consist of multiple small, discrete units, which can offer advantages like reproducible gastric residence time and reduced risk of dose dumping.
-
Lipid-Based Drug Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization in the gastrointestinal tract.[3]
-
Nanoparticle-Based Systems: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, leading to enhanced bioavailability.[2]
Signaling Pathway: Mechanism of Cyclodextrin-Mediated Bioavailability Enhancement
Caption: Diagram illustrating how cyclodextrins can improve the bioavailability of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:5 ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C in a water bath until a solid film is formed on the inner wall of the flask.
-
Continue drying under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Study of this compound Formulations
Objective: To compare the dissolution profile of pure this compound with that of its solid dispersion formulation.
Materials:
-
USP Type II dissolution apparatus (Paddle type)
-
Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2)
-
Pure this compound powder
-
This compound solid dispersion
-
Syringes with 0.45 µm filters
-
UV-Vis Spectrophotometer
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Add an amount of pure this compound or its solid dispersion equivalent to 10 mg of this compound to each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw 5 mL samples from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at its predetermined λmax.
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profiles.
Logical Relationship: Troubleshooting Dissolution Experiments
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quotientsciences.com [quotientsciences.com]
- 4. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Acutumidine vs. Paclitaxel: A Comparative Analysis in Breast Cancer Treatment
A comprehensive review of existing literature reveals a significant disparity in the scientific understanding and clinical application of acutumidine and paclitaxel for the treatment of breast cancer. While paclitaxel is a cornerstone of breast cancer chemotherapy with a wealth of supporting experimental and clinical data, this compound remains a scientifically obscure natural compound with no available evidence of its efficacy or mechanism of action in this context.
This guide provides a detailed overview of paclitaxel's role in breast cancer therapy, including its mechanism of action, quantitative data from preclinical studies, and a summary of its clinical applications. Due to the absence of published research on this compound's activity in breast cancer, a direct comparison is not feasible. However, this guide will touch upon the broader context of alkaloids from the Menispermaceae family, from which this compound is derived, to offer a complete perspective based on available information.
Paclitaxel: An Established Microtubule Stabilizer
Paclitaxel, a member of the taxane class of chemotherapy drugs, is a natural product originally isolated from the bark of the Pacific yew tree.[1] It is widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.[2]
Mechanism of Action
Paclitaxel's primary anticancer effect stems from its ability to disrupt the normal function of microtubules, which are essential components of the cell's cytoskeleton.[1][2] Microtubules play a critical role in cell division (mitosis), as well as in maintaining cell structure and intracellular transport.
Specifically, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[2][3] This hyper-stabilization of microtubules disrupts the dynamic instability required for their normal function, leading to several downstream effects:
-
Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, in cancer cells.[2][3] Paclitaxel can also induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[2][3]
-
Aneuploidy: At lower concentrations, paclitaxel can lead to the formation of multipolar spindles, resulting in incorrect chromosome segregation and aneuploidy, which can also contribute to cell death.[4]
The following diagram illustrates the signaling pathway of paclitaxel leading to apoptosis:
Caption: Paclitaxel's mechanism of action leading to apoptosis in breast cancer cells.
Preclinical Data
Numerous in vitro studies have demonstrated the cytotoxic effects of paclitaxel on various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and exposure time.
| Breast Cancer Cell Line | Paclitaxel IC50 (nM) | Reference |
| MCF-7 | >12 (for G2/M arrest) | [3] |
| Note: Specific IC50 values for cytotoxicity are highly variable across studies and depend on experimental conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with varying concentrations of paclitaxel or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
The following diagram illustrates the workflow for a typical cell viability assay:
Caption: A generalized workflow for determining drug cytotoxicity using an MTT assay.
This compound: An Uncharacterized Alkaloid
This compound is an alkaloid that can be isolated from plants of the Menispermaceae family, such as Sinomenium acutum. Despite its identification, a thorough search of scientific literature reveals a lack of studies investigating its biological activity, particularly in the context of cancer. There is no available data on its mechanism of action, cytotoxicity against breast cancer cell lines, or any preclinical or clinical evaluation for cancer treatment.
While there is no direct evidence for this compound's anticancer properties, some studies have explored the cytotoxic effects of crude alkaloid extracts from other plants within the Menispermaceae family. For instance, extracts from several South African Menispermaceae species have shown inhibitory activity against the MCF-7 breast cancer cell line. This suggests that alkaloids from this plant family may possess anticancer potential, but further research is required to isolate and characterize the specific compounds responsible for these effects and to determine if this compound is one of them.
Conclusion: A Tale of Two Compounds
The comparison between this compound and paclitaxel in the context of breast cancer treatment is starkly one-sided. Paclitaxel is a well-established and extensively studied chemotherapeutic agent with a clearly defined mechanism of action and a proven clinical track record. In contrast, this compound is a natural compound whose potential therapeutic effects, if any, remain entirely unexplored.
For researchers and drug development professionals, paclitaxel serves as a benchmark for microtubule-stabilizing agents. The wealth of data available on its efficacy, resistance mechanisms, and combination therapies provides a solid foundation for further research and development in this area. The story of this compound, however, is yet to be written. Its chemical structure as an alkaloid from a plant family with some demonstrated cytotoxic activity may warrant future investigation into its potential as an anticancer agent. However, at present, it remains a compound of unknown biological significance in the fight against breast cancer.
References
Comparative Efficacy of Acutumidine and its Analogs: A Data-Driven Guide
A comprehensive review of the available scientific literature reveals a significant gap in the research and development of Acutumidine analogs. While this compound itself is a known natural alkaloid, dedicated studies on the synthesis and comparative efficacy of its derivatives are not publicly available. This guide, therefore, serves to highlight the current state of knowledge on this compound and underscores the absence of its analogs in published research, preventing a direct comparative analysis.
This compound: An Overview of its Known Biological Profile
This compound is a naturally occurring alkaloid that has been identified in various organisms.[1] Its complex chemical structure has been characterized, but its biological activities and mechanism of action remain largely unexplored in the public domain. The scientific literature to date does not contain studies detailing the synthesis of a series of this compound analogs and subsequent evaluation of their efficacy against any specific biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H22ClNO6 | PubChem |
| Molecular Weight | 383.8 g/mol | PubChem |
| XLogP3 | -0.8 | PubChem |
| PubChem CID | 442840 | [1] |
The Landscape of Analog Development for Other Natural Products
In contrast to this compound, the scientific literature is rich with examples of analog synthesis and efficacy studies for other natural products. These studies serve as a blueprint for the type of research that would be necessary to evaluate the potential of this compound and its hypothetical analogs. For instance, extensive research has been conducted on the synthesis and biological evaluation of analogs of various other natural compounds with therapeutic potential. This research typically involves:
-
Chemical Synthesis: The development of synthetic routes to modify the core structure of the natural product to create a library of analogs.
-
Biological Screening: Testing the parent compound and its analogs in a variety of in vitro and in vivo assays to determine their biological activity, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes.
-
Structure-Activity Relationship (SAR) Studies: Analyzing the data from biological screening to understand how different chemical modifications influence the efficacy and selectivity of the compounds.
Unfortunately, this body of work does not currently exist for this compound.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound analog efficacy testing are not available, a general workflow for such a study can be outlined based on standard practices in drug discovery and development.
Caption: A generalized workflow for the synthesis and evaluation of hypothetical this compound analogs.
Signaling Pathways: A Frontier for this compound Research
The specific signaling pathways modulated by this compound have not yet been elucidated. Identifying these pathways would be a critical step in understanding its mechanism of action and would provide a rational basis for the design of future analogs. A hypothetical signaling pathway that could be investigated based on the activities of other alkaloids is presented below.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Conclusion
The development of a comprehensive comparison guide for the efficacy of this compound and its analogs is currently hampered by the lack of published research on the synthesis and biological evaluation of such analogs. The information presented here summarizes the current, limited knowledge of this compound and provides a general framework for the type of research that would be necessary to explore its therapeutic potential and that of its derivatives. This highlights a significant opportunity for future research in the field of natural product chemistry and drug discovery. Researchers and scientists are encouraged to investigate the synthesis of this compound analogs and to explore their biological activities to unlock their potential therapeutic value.
References
Validating the In Vivo Anti-inflammatory Effects of Natural Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of anti-inflammatory properties of novel compounds in vivo is a critical step in the drug discovery pipeline. While in vitro assays provide initial insights, animal models offer a more complex physiological system to evaluate efficacy and potential mechanisms of action. This guide provides a comparative framework for assessing the in vivo anti-inflammatory effects of natural alkaloids, with a focus on compounds derived from Menispermum dauricum and Sinomenium acutum, as a proxy in the absence of specific data for Acutumidine.
Comparative Efficacy of Natural Alkaloids in Animal Models of Inflammation
The following tables summarize quantitative data from various in vivo studies, showcasing the anti-inflammatory potential of total alkaloids and isolated compounds from Menispermum dauricum and Sinomenium acutum. These serve as examples of how to present such data for comparative analysis.
Table 1: Effect of Total Alkaloids from Menispermum dauricum on Inflammatory Markers in an Ovalbumin-Induced Asthma Model
| Treatment Group | Dose (mg/kg) | Total Inflammatory Cells (x10^5 in BALF) | IL-4 (pg/mL in BALF) | IL-5 (pg/mL in BALF) | IL-13 (pg/mL in BALF) | TNF-α (pg/mL in BALF) |
| Control | - | 1.2 ± 0.3 | 15.6 ± 3.2 | 10.2 ± 2.1 | 20.5 ± 4.3 | 25.1 ± 5.4 |
| Asthmatic Model | - | 8.9 ± 1.5 | 85.4 ± 10.1 | 65.3 ± 8.7 | 92.1 ± 11.5 | 110.2 ± 12.3* |
| M. dauricum Alkaloids | 100 | 6.3 ± 1.1# | 60.1 ± 7.5# | 48.2 ± 6.4# | 68.7 ± 8.1# | 85.3 ± 9.6# |
| M. dauricum Alkaloids | 200 | 4.1 ± 0.8# | 42.5 ± 5.3# | 30.1 ± 4.9# | 45.3 ± 6.2# | 60.1 ± 7.8# |
| M. dauricum Alkaloids | 400 | 2.5 ± 0.5# | 28.9 ± 4.1# | 18.5 ± 3.6# | 30.2 ± 5.1# | 40.7 ± 6.1# |
*Data are presented as mean ± SD. *p < 0.01 vs. Control group. #p < 0.01 vs. Asthmatic Model group. Data adapted from a study on the protective effects of total alkaloids from Menispermum dauricum against airway inflammation in asthmatic mice[1]. BALF: Bronchoalveolar Lavage Fluid.
Table 2: Comparative Efficacy of Sinomenine in a Rat Model of Endotoxin-Induced Uveitis
| Treatment Group | Dose (mg/kg) | Clinical Score | Protein Concentration in Aqueous Humor (mg/mL) | TNF-α in Aqueous Humor (pg/mL) | PGE2 in Aqueous Humor (pg/mL) |
| Control | - | 0 | 1.2 ± 0.3 | 50.1 ± 8.7 | 150.2 ± 25.4 |
| LPS-Induced Uveitis | - | 3.5 ± 0.5 | 25.4 ± 3.1 | 550.6 ± 60.2 | 850.4 ± 92.1 |
| Sinomenine | 50 | 2.1 ± 0.4# | 15.2 ± 2.5# | 310.4 ± 45.1# | 480.6 ± 55.3# |
| Sinomenine | 100 | 1.2 ± 0.3# | 8.9 ± 1.8# | 180.2 ± 30.5# | 250.1 ± 40.7# |
*Data are presented as mean ± SD. *p < 0.001 vs. Control group. #p < 0.001 vs. LPS-Induced Uveitis group. Data adapted from a study on the anti-inflammatory effects of Sinomenium acutum extract on endotoxin-induced uveitis in rats[2].
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. Below are representative methodologies for common in vivo anti-inflammatory models.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Group I: Vehicle control (e.g., saline).
-
Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg).
-
Group III-V: Test compound at varying doses (e.g., 50, 100, 200 mg/kg).
-
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The vehicle, positive control, or test compound is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Adjuvant-Induced Arthritis in Rats
This model is used to study chronic inflammation and is relevant to human rheumatoid arthritis.
-
Animals: Male Wistar rats (150-200 g).
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar surface of the right hind paw.
-
Groups:
-
Group I: Normal control.
-
Group II: Arthritic control (CFA only).
-
Group III: Positive control (e.g., Methotrexate, 2 mg/kg).
-
Group IV-VI: Test compound at varying doses.
-
-
Procedure:
-
Dosing with the test compound or vehicle starts on the day of or a few days after CFA injection and continues for a specified period (e.g., 21 or 28 days).
-
Paw volume is measured periodically.
-
At the end of the study, blood can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-6), and joints can be collected for histopathological examination.
-
-
Data Analysis: Arthritic index scores, paw volume changes, and levels of inflammatory cytokines are compared between groups.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs can aid in understanding the mechanism of action and the overall study plan.
Caption: Proposed NF-κB signaling pathway inhibition.
Caption: General workflow for in vivo anti-inflammatory studies.
References
cross-validation of Acutumidine's anti-cancer activity in different models
Currently, there is a notable lack of publicly available scientific literature and experimental data specifically detailing the anti-cancer activities of Acutumidine across different cancer models. While the chemical structure of this compound is documented, comprehensive studies elucidating its cytotoxic effects, in vivo efficacy, and mechanism of action in cancer are not readily accessible in published research.
This guide aims to provide a framework for the types of experimental validation and comparative analysis that would be necessary to establish the anti-cancer profile of this compound. For illustrative purposes, we will outline the standard methodologies and data presentation formats that are typically employed in the preclinical evaluation of novel anti-cancer compounds. This will serve as a roadmap for the kind of research that would be required to position this compound as a potential therapeutic agent.
Comparative Analysis of Anti-Cancer Activity: A Methodological Blueprint
To rigorously assess the anti-cancer potential of a compound like this compound, a multi-faceted approach involving both in vitro and in vivo models is essential. This allows for a comprehensive understanding of its efficacy, selectivity, and mechanism of action.
In Vitro Cytotoxicity Screening
The initial step in evaluating an anti-cancer agent is to determine its cytotoxic (cell-killing) effects against a panel of human cancer cell lines. This is crucial for identifying which cancer types might be most responsive to the compound.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | [Data Not Available] | [Reference Value] |
| MDA-MB-231 | Breast Adenocarcinoma | [Data Not Available] | [Reference Value] |
| A549 | Lung Carcinoma | [Data Not Available] | [Reference Value] |
| HCT116 | Colon Carcinoma | [Data Not Available] | [Reference Value] |
| HeLa | Cervical Carcinoma | [Data Not Available] | [Reference Value] |
| PC-3 | Prostate Adenocarcinoma | [Data Not Available] | [Reference Value] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Doxorubicin is a commonly used chemotherapy drug and serves as a positive control for comparison.
In Vivo Tumor Xenograft Models
Promising results from in vitro studies are typically followed by in vivo experiments using animal models to assess the compound's anti-tumor efficacy in a living organism.
Table 2: Hypothetical In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | [Reference Value] |
| This compound | [Dose 1] mg/kg | [Data Not Available] | [Data Not Available] |
| This compound | [Dose 2] mg/kg | [Data Not Available] | [Data Not Available] |
| Doxorubicin | [Standard Dose] mg/kg | [Reference Value] | [Reference Value] |
Tumor Growth Inhibition (TGI) is calculated as: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100%. Changes in body weight are monitored as an indicator of systemic toxicity.
Experimental Protocols: A Standardized Approach
Detailed and reproducible experimental protocols are fundamental to the validation of any potential anti-cancer drug.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and a control drug) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Study
This model involves the transplantation of human cancer cells into immunocompromised mice.
-
Cell Implantation: A specific number of cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reach a certain volume, the mice are randomized into different treatment groups (vehicle control, this compound at different doses, positive control).
-
Drug Administration: The compound is administered to the mice through a specific route (e.g., intraperitoneal, oral) for a defined period.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Unraveling the Mechanism: Signaling Pathways
Understanding the molecular mechanism by which a compound exerts its anti-cancer effect is critical for its development as a targeted therapy. This often involves investigating its impact on key cellular signaling pathways that regulate cell growth, proliferation, and survival.
Hypothetical Signaling Pathway Modulated by this compound
Should research be conducted, one might hypothesize that this compound could interfere with a common cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Experimental Workflow for Pathway Analysis
A typical workflow to investigate the effect of a compound on a signaling pathway.
Comparative Analysis of Acutumidine and Cisplatin in Ovarian Cancer: A Review of Preclinical and Clinical Data
A thorough review of available scientific literature reveals a significant disparity in the research landscape of acutumidine and cisplatin for the treatment of ovarian cancer. While cisplatin is a well-established and extensively studied chemotherapeutic agent with a considerable body of clinical and preclinical data, there is a notable absence of published research on the efficacy or mechanism of action of this compound in any cancer type, including ovarian cancer.
Cisplatin, a platinum-based compound, has been a cornerstone of ovarian cancer treatment for decades. Its primary mechanism of action involves binding to DNA, where it forms adducts that induce DNA damage, ultimately leading to apoptosis (programmed cell death) in cancer cells. Clinical trials have repeatedly demonstrated its efficacy, although its use is often associated with significant side effects and the development of drug resistance.
In contrast, searches of comprehensive scientific databases and chemical registries for "this compound" yield minimal information regarding its biological activity. While its chemical structure is known—an alkaloid with the molecular formula C18H22ClNO6—there are no publicly available studies detailing its effects on cancer cells, its mechanism of action, or any preclinical or clinical investigations for its use in ovarian cancer.
Therefore, a direct comparative study of this compound and cisplatin in ovarian cancer is not feasible based on the current scientific evidence. The following sections provide a detailed overview of the available data for cisplatin, which would be the necessary benchmark for any future comparison should research on this compound become available.
Cisplatin in Ovarian Cancer: A Data-Driven Overview
Efficacy and Performance Data
The efficacy of cisplatin is typically evaluated through various metrics in both preclinical and clinical settings. In preclinical studies, the half-maximal inhibitory concentration (IC50) is a key indicator of a drug's potency. Clinical trial data often focuses on response rates, progression-free survival, and overall survival.
| Parameter | Ovarian Cancer Cell Lines (Preclinical) | Clinical Trials (Advanced Ovarian Cancer) |
| IC50 | Varies depending on the cell line and its resistance profile. | Not Applicable |
| Objective Response Rate (ORR) | Not Applicable | 50% - 70% in treatment-naive patients (in combination regimens) |
| Median Progression-Free Survival (PFS) | Not Applicable | 12 - 18 months (in combination regimens) |
| Median Overall Survival (OS) | Not Applicable | 24 - 40 months (in combination regimens) |
Note: The clinical data presented is a general representation and can vary based on the specific trial, patient population, and combination therapy used.
Mechanism of Action and Signaling Pathways
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. This triggers a cascade of cellular events that can lead to cell cycle arrest and apoptosis.
Key Signaling Pathways Involved in Cisplatin's Mechanism of Action:
-
DNA Damage Response (DDR) Pathway: Cisplatin-DNA adducts are recognized by cellular machinery, activating proteins such as ATR and ATM, which in turn phosphorylate downstream targets like p53 and CHK1/2.
-
Apoptosis Pathway: The activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and cell death.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can also be activated by cisplatin-induced cellular stress, contributing to the apoptotic response.
Caption: Simplified signaling pathway of cisplatin in ovarian cancer cells.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of drug efficacy. Below are standard methodologies used in the preclinical evaluation of anticancer agents like cisplatin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat ovarian cancer cells with the test compound at a relevant concentration (e.g., IC50) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
Validating Off-Target Effects of Acutumidine: A Comparative Analysis
Acutumidine is an alkaloid compound for which there is a notable lack of publicly available scientific literature detailing its primary molecular target and off-target effects. Extensive searches of scientific databases and chemical registries have yielded basic chemical information but no substantive data on its biological activity, mechanism of action, or validated off-target interactions. Therefore, a direct comparison guide for this compound's off-target effects cannot be constructed at this time.
In contrast, significant research has been conducted on Sinomenine , a structurally related alkaloid derived from the same plant genus, Sinomenium. The available data for Sinomenine can serve as an illustrative example of how the off-target effects of a natural product can be characterized and validated. This guide will, therefore, focus on Sinomenine to provide researchers with a framework for understanding and evaluating the off-target profiles of similar compounds.
Comparative Analysis: Sinomenine as a Case Study
Sinomenine has been demonstrated to be a multi-target agent with a range of anti-inflammatory, immunosuppressive, and anti-tumor activities.[1][2] Its therapeutic effects are attributed to its interaction with multiple cellular targets and signaling pathways.
Identified Primary and Off-Targets of Sinomenine
Recent studies have identified Guanylate-binding protein 5 (GBP5) as a direct binding target of Sinomenine.[3] Beyond this, Sinomenine is known to modulate several key signaling pathways, indicating a broader range of direct or indirect off-target effects.
| Target/Pathway | Role | Effect of Sinomenine | Reference(s) |
| GBP5 | Inflammasome activation | Direct binding and inhibition | [3] |
| NF-κB Pathway | Inflammation, immunity | Inhibition | [2][4][5] |
| MAPK Pathway | Cell proliferation, differentiation, apoptosis | Modulation | [2][4] |
| NLRP3 Inflammasome | Inflammatory response | Suppression | [3] |
| PI3K/Akt/mTOR Pathway | Cell growth, survival | Modulation | [2] |
| Dopamine Receptor D2 (DRD2) | Neurotransmission | Enhancement of nuclear translocation of αB-crystallin | [5][6] |
| GABA-A Receptors | Neurotransmission | Modulation | [6] |
| NMDA Receptors | Neurotransmission | Suppression of Ca2+ influx | [5][6] |
Experimental Protocols for Validating Off-Target Effects
A comprehensive assessment of off-target effects requires a multi-pronged approach, combining computational predictions with in vitro and in vivo experimental validation.
Kinase Profiling
Objective: To identify off-target kinase interactions.
Methodology:
-
Technology: Typically performed using radiometric assays (e.g., KinaseProfiler™) or binding assays (e.g., KINOMEscan™).
-
Procedure:
-
A library of purified, active kinases is assembled.
-
The test compound (e.g., Sinomenine) is incubated with each kinase in the presence of a substrate and ATP (for activity assays) or a labeled ligand (for binding assays).
-
The inhibitory activity or binding affinity of the compound against each kinase is quantified.
-
Results are often expressed as percent inhibition at a fixed concentration or as IC50/Kd values for more potent interactions.
-
Proteomic Approaches (e.g., Thermal Proteome Profiling, Chemical Proteomics)
Objective: To identify direct protein targets in a cellular context.
Methodology:
-
Technology: Liquid chromatography-mass spectrometry (LC-MS/MS).
-
Procedure (Thermal Proteome Profiling):
-
Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
The samples are subjected to a temperature gradient.
-
At each temperature, aggregated proteins are separated from soluble proteins.
-
The abundance of soluble proteins at each temperature is quantified by LC-MS/MS.
-
A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.
-
Cell-Based Phenotypic and Pathway Analysis
Objective: To confirm the functional consequences of off-target interactions in a biological system.
Methodology:
-
Reporter Gene Assays: To measure the activity of specific signaling pathways (e.g., NF-κB, AP-1). Cells are transfected with a reporter construct containing a response element for the pathway of interest upstream of a reporter gene (e.g., luciferase, GFP). Changes in reporter gene expression upon compound treatment indicate modulation of the pathway.
-
Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins within a pathway.
-
Cytokine Profiling: To measure the effect of the compound on the production and secretion of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using techniques like ELISA or multiplex bead arrays.
-
Cell Viability and Apoptosis Assays: To assess the cytotoxic effects of the compound and determine if it induces programmed cell death.
Signaling Pathways and Experimental Workflows
Sinomenine's Impact on the NLRP3 Inflammasome Pathway
The following diagram illustrates the signaling cascade of the NLRP3 inflammasome and the inhibitory effect of Sinomenine through its direct interaction with GBP5.
Caption: Sinomenine directly binds to and inhibits GBP5, a key upstream regulator of the NLRP3 inflammasome, thereby suppressing the activation of Caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.
General Experimental Workflow for Off-Target Validation
The following diagram outlines a typical workflow for identifying and validating the off-target effects of a small molecule.
Caption: A logical workflow for the comprehensive validation of small molecule off-target effects, progressing from initial screening to in vivo validation.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Acutumidine and Other Natural Compounds: A Comparative Guide to Neuroprotection
In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. This guide provides a detailed comparison of the neuroprotective properties of acutumidine, an alkaloid derived from the plant Sinomenium acutum, with other well-researched natural compounds: curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed experimental protocols.
While direct experimental data on the neuroprotective effects of this compound are limited, its structural relationship to other alkaloids from Sinomenium acutum, such as sinomenine, provides a basis for inferring its potential mechanisms. Sinomenine has demonstrated neuroprotective effects through anti-inflammatory and antioxidant pathways, which will be considered in this comparison.[1][2][3][4]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of these natural compounds. It is important to note the variability in experimental models, concentrations, and endpoints, which should be considered when comparing the data.
Table 1: In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Concentration | Outcome Measure | Result | Reference |
| Sinomenine | PC12 cells | Oxidative Stress | Not Specified | Increased resistance to oxidative stress | Nrf2 signaling pathway activation | [2] |
| Curcumin | HT22 neuronal cells | Glutamate | 5, 10, 20 µM | Increased HO1 expression, reduced cytotoxicity | Concentration-dependent neuroprotection | [5] |
| Resveratrol | Primary neuronal cultures | Oxidative Stress | 5-100 µM | Increased heme oxygenase 1 (HO1) expression | Neuroprotection via Nrf2/ARE signaling | [5] |
| EGCG | Primary human neurons | Lipopolysaccharide (LPS) | 0.1 µM | Reduced neurotoxicity | Inhibition of ROS production | [6] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Dosage | Outcome Measure | Result | Reference |
| Sinomenine | Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | Reduced demyelination and axonal damage | Ameliorated disease severity | [2] |
| Curcumin | APP/PS1 transgenic mice | Alzheimer's Disease | Oral administration | Reduced hippocampal Aβ plaque deposition | Improved spatial memory | [7] |
| Resveratrol | Rats | Transient bilateral common carotid artery occlusion | 10-100 mg/kg | Protection of CA1 hippocampal neurons | SIRT1 activation | [5] |
| EGCG | Mice | Preformed fibril-induced Parkinson's Disease | Pretreatment | Ameliorated motor impairments and dopaminergic neuron degeneration | Reduced anxiety-like behavior | [8] |
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated by their interaction with various intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.
This compound (Inferred from Sinomenine)
The proposed neuroprotective mechanism for alkaloids from Sinomenium acutum, like sinomenine, involves the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.
Caption: Inferred neuroprotective pathway of this compound via Nrf2.
Curcumin
Curcumin exerts its neuroprotective effects through multiple pathways, including the activation of PI3K/Akt and the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[7][9]
Caption: Curcumin's neuroprotective signaling cascade.
Resveratrol
Resveratrol's neuroprotective mechanisms include the activation of Sirtuin 1 (SIRT1) and the modulation of the Nrf2 pathway, leading to reduced oxidative stress and inflammation.[5][10][11]
Caption: Resveratrol's dual neuroprotective pathways.
Epigallocatechin-3-gallate (EGCG)
EGCG, a major polyphenol in green tea, confers neuroprotection by suppressing neuroinflammation and activating endogenous antioxidant systems through the Nrf2 pathway.
Caption: EGCG's anti-inflammatory and antioxidant mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess neuroprotection.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Sinomenine on Experimental Autoimmune Encephalomyelitis via Anti-Inflammatory and Nrf2-Dependent Anti-Oxidative Stress Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Tomatidine provides mitophagy‐independent neuroprotection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Experimental studies on acetamide, an antidote of monofluoroacetamide poisoning. 2. Studies on the selective toxicity and antidotal effects of acetamide. 16] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of nonsteroidal anti-inflammatory drugs on neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brimonidine is neuroprotective against glutamate-induced neurotoxicity, oxidative stress, and hypoxia in purified rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of aminoguanidine on transient focal ischaemia in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An investigation into the potential mechanisms underlying the neuroprotective effect of clonidine in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Acutumidine vs. Doxorubicin: A Comparative Analysis for Researchers
A comprehensive head-to-head comparison between the natural alkaloid Acutumidine and the widely-used chemotherapeutic agent doxorubicin is currently hampered by a significant lack of publicly available experimental data on the anticancer properties of this compound. While doxorubicin has been extensively studied and its mechanisms of action are well-documented, this compound remains a compound with limited characterization in the context of cancer therapy. This guide provides a detailed overview of doxorubicin's performance, supported by experimental data, and outlines the necessary experimental framework for a future comparative evaluation with this compound.
Doxorubicin: An Established Anthracycline Antibiotic
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, bladder, and lung cancers, as well as leukemia and lymphoma.[1][2] Its primary mechanism of action involves the intercalation into DNA, which disrupts topoisomerase II-mediated DNA repair and leads to the inhibition of DNA replication and transcription.[1][2][3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by damaging cellular components like membranes, DNA, and proteins.[4][5]
Quantitative Performance Data of Doxorubicin
The cytotoxic efficacy of doxorubicin varies across different cancer cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for doxorubicin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 140 | [6] |
| PNT1A | Non-tumor Prostate | 170.5 | [6] |
| 22Rv1 | Prostate Cancer | 234.0 | [6] |
| BT-20 | Triple-Negative Breast Cancer | 320 | [7] |
Doxorubicin's Impact on Cell Cycle and Apoptosis
Doxorubicin is known to induce cell cycle arrest, primarily at the G2/M phase, in many cancer cell types.[8][9][10] This arrest prevents cells from proceeding through mitosis, ultimately leading to apoptosis. The induction of apoptosis by doxorubicin is a key component of its anticancer activity and can be triggered through various signaling pathways.[11][12][13]
| Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
| T47D (p53 mutant) | G2/M arrest | Increased with naringenin/hesperidin | [9] |
| MCF-7 (p53 wild-type) | Decreased G2/M arrest with naringenin/hesperidin | - | [9] |
| Hct-116 | G2 arrest (bolus treatment) | Dose-dependent increase | [14] |
| Ba/F3 and EL4 | - | Significant induction | [15] |
This compound: An Uncharacterized Alkaloid
This compound is a naturally occurring alkaloid.[16] Despite its isolation and structural characterization, there is a notable absence of published research detailing its cytotoxic, apoptotic, or cell cycle-modifying effects on cancer cells. To conduct a meaningful comparison with doxorubicin, a series of fundamental experiments would be required.
Proposed Experimental Framework for this compound Evaluation
To enable a head-to-head comparison with doxorubicin, the following experimental protocols should be employed to characterize the anticancer properties of this compound.
Cytotoxicity Assessment (MTT or SRB Assay)
Objective: To determine the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye. Measure the absorbance to quantify cell protein.
-
-
Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Cell Fixation: Harvest and fix the cells in cold ethanol.
-
Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to remove RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the known signaling pathway for doxorubicin-induced apoptosis and a typical experimental workflow for evaluating a novel anticancer compound.
Caption: Doxorubicin-induced apoptosis signaling pathway.
References
- 1. This compound | C18H22ClNO6 | CID 442840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azacitidine enhances sensitivity of platinum-resistant ovarian cancer cells to carboplatin through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azidothymidine (AZT) Inhibits Proliferation of Human Ovarian Cancer Cells by Regulating Cell Cycle Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azacitidine improves antitumor effects of docetaxel and cisplatin in aggressive prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]
- 9. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 11. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling pathways that regulate Trypanosoma cruzi infection and immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Acutumidine: A Potent Inhibitor of Tumor Angiogenesis Targeting Integrin αvβ3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acutumidine's (also referred to as Accutin) role in inhibiting tumor angiogenesis, benchmarked against established anti-angiogenic agents, Bevacizumab and Sunitinib. This document summarizes the available experimental data, details the underlying signaling pathways, and provides standardized protocols for key angiogenesis assays.
Comparative Analysis of Anti-Angiogenic Activity
For comparison, this guide includes quantitative data for two widely used anti-angiogenic drugs: Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Table 1: Comparison of In Vitro and In Vivo Anti-Angiogenic Activity
| Compound | Assay | Target/Cell Type | Key Findings | Reference |
| This compound (Accutin) | HUVEC Adhesion | Integrin αvβ3 on Human Umbilical Vein Endothelial Cells | Dose-dependent inhibition of HUVEC adhesion to fibrinogen, fibronectin, and vitronectin. | [1] |
| HUVEC Tube Formation | Human Umbilical Vein Endothelial Cells | Dose-dependent inhibition of capillary-like tube formation on Matrigel. | [1] | |
| Chick Chorioallantoic Membrane (CAM) Assay | In vivo angiogenesis | Effective anti-angiogenic effect demonstrated. | [1] | |
| Bevacizumab | HUVEC Tube Formation | VEGF-A | Dose-dependent inhibition of VEGF-induced tube formation. | [2] |
| HUVEC Migration | VEGF-A | Time- and dose-dependent inhibition of VEGF-induced migration. | [2] | |
| Chick Chorioallantoic Membrane (CAM) Assay | VEGF-A | Significant reduction in tumor-induced angiogenesis. | [3] | |
| Sunitinib | HUVEC Proliferation | VEGFR2, PDGFRβ, c-Kit | IC50 of 40 nM for inhibition of VEGF-induced proliferation. | [4] |
| HUVEC Sprouting | VEGFR2, PDGFRβ, c-Kit | IC50 of 0.12 µM for inhibition of VEGF-A induced sprouting. | [4] | |
| Chick Chorioallantoic Membrane (CAM) Assay | VEGFR, PDGFR | Effective inhibition of vascular development at 5.3 µg/mL. | [5] |
Note: Direct comparison of potency should be made with caution as the experimental conditions may vary between studies.
Signaling Pathway of this compound in Angiogenesis Inhibition
This compound exerts its anti-angiogenic effects primarily by antagonizing integrin αvβ3 and inducing apoptosis in activated endothelial cells.[1] Integrin αvβ3 is a key cell adhesion molecule that is highly expressed on proliferating endothelial cells during angiogenesis and plays a crucial role in their survival, migration, and differentiation.
By binding to integrin αvβ3, this compound blocks the interaction of endothelial cells with the extracellular matrix (ECM), thereby disrupting downstream signaling pathways essential for angiogenesis. This antagonism also triggers an apoptotic cascade, leading to the death of newly forming blood vessel cells.
Caption: this compound's mechanism of action in inhibiting tumor angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Human Umbilical Vein Endothelial Cell (HUVEC) Adhesion Assay
This assay quantifies the ability of endothelial cells to adhere to extracellular matrix proteins, a critical step in angiogenesis.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix proteins (e.g., fibronectin, vitronectin, fibrinogen)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Test compounds (this compound and comparators)
-
Calcein AM (or other fluorescent dye for cell labeling)
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence capabilities
Protocol:
-
Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.
-
Wash the coated wells three times with sterile PBS to remove any unbound protein.
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.
-
Label the HUVECs with Calcein AM according to the manufacturer's instructions.
-
Pre-incubate the fluorescently labeled HUVECs with various concentrations of the test compounds (e.g., this compound, Bevacizumab, Sunitinib) for 30 minutes at 37°C.
-
Seed the pre-incubated HUVECs onto the ECM-coated wells at a density of 5 x 10^4 cells/well.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion relative to the untreated control.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, mimicking the morphogenetic stage of angiogenesis.
Materials:
-
Growth factor-reduced Matrigel (or similar basement membrane extract)
-
24- or 96-well tissue culture plates
-
HUVECs
-
Cell culture medium
-
Test compounds
-
Calcein AM
-
Inverted microscope with a camera
Protocol:
-
Thaw the Matrigel on ice overnight at 4°C.
-
Pipette 50-100 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in a small volume of serum-reduced medium containing the test compounds at various concentrations.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate at 37°C for 4-18 hours.
-
After incubation, label the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of pro- and anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with rotation
-
Sterile forceps and scissors
-
Thermostable plastic rings or filter paper discs
-
Test compounds
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell over the air sac to expose the CAM.
-
On day 8-10, place a sterile plastic ring or a filter paper disc soaked with the test compound (e.g., this compound, Bevacizumab, Sunitinib) onto the CAM. A vehicle control (e.g., PBS) should also be included.
-
Seal the window with sterile tape and return the eggs to a stationary incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels within and around the ring/disc.
-
Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length and density using image analysis software.
-
The anti-angiogenic effect is determined by the reduction in vascularization in the treated group compared to the control group.
References
- 1. Accutin, a new disintegrin, inhibits angiogenesis in vitro and in vivo by acting as integrin alphavbeta3 antagonist and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Optimal treatment scheduling of ionizing radiation and sunitinib improves the antitumor activity and allows dose reduction - PMC [pmc.ncbi.nlm.nih.gov]
Acutumidine: A Comparative Analysis of In Vivo and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Acutumidine, a bioactive alkaloid isolated from plants of the Menispermaceae family, notably Sinomenium acutum, has garnered interest within the scientific community for its potential therapeutic applications. While extensive research has been conducted on various alkaloids from this family, specific quantitative data on the in vivo and in vitro efficacy of this compound remains limited in publicly available literature. This guide aims to provide a comparative framework for evaluating the potential of this compound by summarizing the typical experimental data and methodologies used for similar compounds and outlining the key signaling pathways that are likely involved in its mechanism of action.
Data Presentation: A Framework for Efficacy Evaluation
Due to the current scarcity of specific data for this compound, the following tables present a generalized structure for comparing the in vitro and in vivo efficacy of natural compounds, based on data typically reported for related alkaloids with anticancer and anti-inflammatory properties.
Table 1: Comparative In Vitro Cytotoxicity of this compound and Related Alkaloids
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| This compound | Data not available | e.g., MTT, XTT | N/A | N/A |
| Sinomenine | Human Lung (A549) | MTT | 50.0 | [1] |
| Human Breast (MCF-7) | MTT | 35.0 | [1] | |
| Tetrandrine | Human Leukemia (HL-60) | MTT | 4.2 | [2] |
| Human Colon (HT-29) | MTT | 8.5 | [2] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative In Vivo Antitumor Efficacy of this compound and Related Alkaloids
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| This compound | Data not available | e.g., Xenograft | N/A | N/A | N/A |
| Sinomenine | Nude mice | Colon Cancer Xenograft | 50 mg/kg/day (i.p.) | 45 | [3] |
| Tetrandrine | Balb/c mice | Lewis Lung Carcinoma | 25 mg/kg/day (i.p.) | 60 | [4] |
i.p.: Intraperitoneal injection.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the efficacy of natural compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL-60, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated group to the control group.
-
Toxicity Assessment: The body weight and general health of the mice are monitored to assess the toxicity of the compound.
Signaling Pathways and Experimental Workflows
The biological activities of many alkaloids from the Menispermaceae family are attributed to their modulation of key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and apoptosis pathways.
Experimental Workflow for Efficacy Assessment
Caption: Generalized experimental workflow for evaluating the efficacy of a novel compound.
This compound's Potential Mechanism of Action: NF-κB and Apoptosis Signaling
While direct evidence for this compound is pending, related alkaloids often exert their effects by inhibiting the NF-κB pathway, a key regulator of inflammation and cell survival, and by inducing apoptosis (programmed cell death) in cancer cells.
References
No Publicly Available Data on Differential Gene Expression Analysis Following Acutumidine Treatment
Despite a comprehensive search of scientific databases and literature, no studies detailing differential gene expression analysis following treatment with Acutumidine were identified. Therefore, a comparative guide with experimental data on this specific topic cannot be provided at this time.
Researchers, scientists, and drug development professionals interested in the effects of this compound on gene expression will find a lack of public data to inform their work. Extensive searches were conducted to locate studies employing techniques such as RNA sequencing (RNA-seq) or microarray analysis to profile global gene expression changes induced by this compound. These inquiries, using keywords such as "this compound," "differential gene expression," "RNA-seq," "microarray," "mechanism of action," and "signaling pathways," did not yield any relevant experimental results.
This absence of information prevents the creation of a detailed comparison guide that would include quantitative data on gene expression changes, comprehensive experimental protocols, and visualizations of affected signaling pathways.
Future Research Directions
The lack of data highlights a significant gap in the understanding of this compound's molecular mechanism of action. Future research efforts could focus on the following areas to elucidate its effects on gene expression:
-
Global Transcriptomic Profiling: Performing RNA-seq or microarray analysis on relevant cell lines or model organisms treated with this compound compared to a vehicle control. This would provide a foundational dataset of up- and down-regulated genes.
-
Dose-Response and Time-Course Studies: Investigating how gene expression profiles change with varying concentrations of this compound and over different treatment durations.
-
Comparative Analysis: Comparing the gene expression signature of this compound with those of other known compounds to identify potential similarities in their mechanisms of action.
-
Pathway Analysis: Utilizing bioinformatic tools to analyze the differentially expressed genes and identify the key signaling pathways and biological processes modulated by this compound.
Below is a generalized workflow that researchers could employ for such an investigation.
As new research on this compound becomes available, this topic can be revisited to provide the in-depth comparative analysis originally requested.
Comparative Proteomic Analysis of Acutumidine and an Alternative Compound in Cancer Cell Lines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acutumidine is an alkaloid compound with potential anti-cancer properties.[1] While its precise mechanism of action is still under investigation, preliminary studies suggest that like many anti-cancer agents, it may induce apoptosis and cell cycle arrest in tumor cells.[2][3] This guide provides a comparative proteomic analysis of cells treated with this compound versus a hypothetical alternative anti-cancer agent, "Compound X." The aim is to illustrate how quantitative proteomics can elucidate the distinct molecular mechanisms of different therapeutic compounds. The data presented here is based on a hypothetical study designed to highlight common proteomic workflows and data interpretation in cancer drug discovery.
Quantitative Proteomic Data
The following tables summarize the hypothetical quantitative proteomic data from cancer cells treated with either this compound or Compound X. The data reveals distinct sets of differentially expressed proteins, suggesting different mechanisms of action.
Table 1: Differentially Expressed Proteins in Cells Treated with this compound (24-hour treatment)
| Protein Name | Gene Symbol | Fold Change vs. Control | p-value | Putative Function |
| Bcl-2-associated X protein | BAX | +2.5 | <0.01 | Apoptosis regulation |
| Cytochrome c | CYCS | +2.1 | <0.01 | Apoptosis, electron transport |
| Caspase-9 | CASP9 | +1.8 | <0.02 | Apoptosis initiation |
| Caspase-3 | CASP3 | +2.3 | <0.01 | Apoptosis execution |
| p53 | TP53 | +1.9 | <0.01 | Tumor suppressor, cell cycle arrest |
| Cyclin-dependent kinase inhibitor 1 | CDKN1A (p21) | +2.8 | <0.005 | Cell cycle arrest |
| Cyclin B1 | CCNB1 | -2.2 | <0.01 | G2/M transition |
| Proliferating cell nuclear antigen | PCNA | -1.7 | <0.03 | DNA replication and repair |
Table 2: Differentially Expressed Proteins in Cells Treated with Compound X (24-hour treatment)
| Protein Name | Gene Symbol | Fold Change vs. Control | p-value | Putative Function |
| Tumor necrosis factor receptor 1 | TNFRSF1A | +3.1 | <0.001 | Death receptor signaling |
| FAS-associated death domain | FADD | +2.7 | <0.005 | Apoptotic signal transduction |
| Caspase-8 | CASP8 | +2.9 | <0.005 | Apoptosis initiation |
| Caspase-3 | CASP3 | +2.4 | <0.01 | Apoptosis execution |
| Receptor-interacting protein kinase 1 | RIPK1 | +1.5 | <0.04 | Apoptosis and necroptosis |
| IκBα | NFKBIA | -2.0 | <0.02 | NF-κB pathway inhibitor |
| NF-κB p65 subunit | RELA | -1.8 (nuclear fraction) | <0.03 | Pro-survival signaling |
| c-FLIP | CFLAR | -2.5 | <0.01 | Apoptosis inhibitor |
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Cell Culture and Treatment
Human hepatoma (Huh-7) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells were seeded at a density of 1x10^6 cells per 100 mm dish and allowed to attach overnight. The following day, cells were treated with either 10 µM this compound, 10 µM Compound X, or a vehicle control (0.1% DMSO) for 24 hours.
Protein Extraction and Digestion
After treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail. The lysates were sonicated and centrifuged to remove cellular debris. Protein concentration was determined using a Bradford assay. For each sample, 100 µg of protein was reduced with 10 mM DTT and alkylated with 55 mM iodoacetamide. The proteins were then digested overnight at 37°C with sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The resulting peptide mixtures were desalted using C18 spin columns and analyzed by nano-LC-MS/MS on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled to an EASY-nLC 1200 system (Thermo Fisher Scientific). Peptides were separated on a 75 µm x 50 cm C18 column with a linear gradient of 5-35% acetonitrile in 0.1% formic acid over 120 minutes. The mass spectrometer was operated in a data-dependent acquisition (DDA) mode, with a full scan MS from m/z 350-1800 followed by MS/MS scans of the 15 most intense ions.
Data Analysis
The raw MS data were processed using MaxQuant software (version 1.6.17.0) and searched against the human UniProt database. Label-free quantification (LFQ) was performed, and statistical analysis was carried out using Perseus software. Proteins with a fold change of >1.5 or <-1.5 and a p-value <0.05 were considered significantly differentially expressed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and Compound X, as well as the general experimental workflow.
Caption: Proposed intrinsic apoptosis and cell cycle arrest pathway induced by this compound.
Caption: Proposed extrinsic apoptosis pathway induced by Compound X.
Caption: General workflow for quantitative proteomic analysis.
Conclusion
This guide illustrates a comparative proteomic approach to characterizing the mechanisms of action of two distinct anti-cancer compounds. The hypothetical data suggests that this compound induces apoptosis via the intrinsic, p53-mediated mitochondrial pathway and causes G2/M cell cycle arrest. In contrast, Compound X appears to trigger apoptosis through the extrinsic, death receptor-mediated pathway. Such proteomic profiling is invaluable for understanding drug mechanisms, identifying biomarkers for drug efficacy, and discovering potential off-target effects. The detailed protocols and workflows provided herein serve as a template for designing and executing similar studies in a drug development setting.
References
Acutumidine's Molecular Target and Binding Affinity: A Comparative Analysis
Acutumidine, a hasubanan alkaloid, has been a subject of interest for its potential biological activities. However, the direct molecular target and its binding affinity have remained subjects of ongoing research. This guide provides a comparative analysis of the binding affinity of a closely related compound, Sinomenine, to its identified molecular target, Guanylate-binding protein 5 (GBP5), offering a valuable reference point for researchers in drug discovery and development.
Due to the limited publicly available data on the direct molecular target and binding affinity of this compound, this guide focuses on Sinomenine, an alkaloid structurally related to this compound and isolated from the same plant, Sinomenium acutum. Recent studies have successfully identified a direct binding partner for Sinomenine, providing crucial insights into its mechanism of action.
Comparative Binding Affinity
Currently, there is a lack of published data on direct small molecule inhibitors of GBP5 other than Sinomenine. Therefore, a direct comparison of binding affinities is not feasible at this time. The following table summarizes the known binding affinity of Sinomenine for its molecular target.
| Compound | Molecular Target | Binding Affinity (Kd) |
| Sinomenine | Guanylate-binding protein 5 (GBP5) | 3.486 µM[1][2] |
Experimental Protocol: Determination of Binding Affinity
The binding affinity of Sinomenine to GBP5 was determined using a label-free, real-time analysis method.
Method: Biolayer Interferometry (BLI)
Instrument: ForteBio Octet RED96 System[3]
Protocol:
-
Protein Immobilization: Recombinant human GBP5 (hGBP5) protein was expressed and purified. The purified hGBP5 was then immobilized onto the surface of the biosensor tips.
-
Baseline Establishment: The biosensor tips with the immobilized hGBP5 were dipped into a buffer solution to establish a stable baseline signal.
-
Association: The biosensor tips were then moved into wells containing varying concentrations of Sinomenine. The binding of Sinomenine to the immobilized GBP5 results in a change in the interference pattern of light, which is measured in real-time to monitor the association phase.
-
Dissociation: Following the association phase, the biosensor tips were moved back into the buffer-only wells. The dissociation of Sinomenine from GBP5 was then monitored as a decrease in the signal.
-
Data Analysis: The association and dissociation curves were analyzed using the Octet BLI Analysis software to calculate the kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). The Kd value represents the concentration of Sinomenine at which half of the GBP5 binding sites are occupied at equilibrium.[4][5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving GBP5 and the general workflow for determining protein-ligand binding affinity using biolayer interferometry.
Caption: GBP5-NLRP3 Inflammasome Signaling Pathway.
References
- 1. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
Acutumidine, a member of the hasubanan alkaloid family, and its related compounds are under increasing scrutiny for their potential therapeutic applications. This guide provides a comparative analysis of the safety profiles of this compound and other relevant hasubanan alkaloids, focusing on cytotoxicity, genotoxicity, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of these compounds.
Key Findings
Initial studies indicate that Acutumine, a closely related hasubanan alkaloid, exhibits selective inhibitory effects on T-cell growth. While specific IC50 values for this compound are not yet widely available in the public domain, research on extracts from Menispermum dauricum, a source of these alkaloids, reveals significant cytotoxic activity against various cancer cell lines. Furthermore, synthetic hasubanan alkaloid analogs have demonstrated potent, submicromolar antiproliferative effects.
Cytotoxicity Data
Quantitative data on the cytotoxic effects of hasubanan alkaloids are summarized below. It is important to note that the term "phenolic alkaloids from Menispermum dauricum" likely encompasses a mixture of compounds, including but not limited to hasubanan alkaloids.
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Phenolic alkaloids from Menispermum dauricum | BxPC-3 (Pancreatic Cancer) | 2.37 µg/mL (24h), 1.78 µg/mL (48h), 1.25 µg/mL (72h) | [1] |
| Synthetic Hasubanan Alkaloids | N87 (Gastric Cancer) | Submicromolar | [2] |
| Acutumine | T-cells | Selective growth inhibition (specific IC50 not reported) | [3] |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of alkaloids from Menispermum dauricum have been linked to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction:
Phenolic alkaloids from Menispermum dauricum have been shown to induce apoptosis in gastric cancer cells.[4] The proposed mechanism involves the regulation of key apoptotic proteins:
-
Upregulation of p53 and Bax: These proteins promote apoptosis.
-
Downregulation of Bcl-2: This protein typically inhibits apoptosis.
-
Activation of Caspase-3: A key executioner caspase in the apoptotic cascade.
The following diagram illustrates the proposed apoptotic pathway:
Cell Cycle Arrest:
Studies on phenolic alkaloids from Menispermum dauricum have demonstrated an arrest of the cell cycle at the G0/G1 phase in pancreatic cancer cells.[1] This cell cycle inhibition is mediated through the Hedgehog signaling pathway. The diagram below outlines this process.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, standard methodologies for assessing cytotoxicity and genotoxicity are referenced.
Cytotoxicity Assays:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay:
Genotoxicity Assays:
While specific genotoxicity data for this compound and its close analogs are currently limited, standard assays such as the Comet Assay (Single Cell Gel Electrophoresis) and the Micronucleus Test are commonly employed to assess DNA damage.
Logical Flow for Genotoxicity Assessment:
Conclusion
The available data suggests that this compound and related hasubanan alkaloids possess significant cytotoxic properties, primarily through the induction of apoptosis and cell cycle arrest. The selective action of Acutumine on T-cells warrants further investigation for potential immunomodulatory applications. However, a comprehensive understanding of the safety profile requires more extensive research, particularly in the area of genotoxicity. Future studies should focus on determining the specific IC50 values of this compound across a broader range of cell lines and conducting standardized genotoxicity assays to fully characterize its safety profile for potential therapeutic development.
References
- 1. Phenolic alkaloids from Menispermum dauricum inhibits BxPC-3 pancreatic cancer cells by blocking of Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of phenolic alkaloids of Menispermum dauricum on gastric cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mitigating Risk: A Step-by-Step Guide to the Proper Disposal of Acutumidine
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle acutumidine with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or aerosols.
Emergency Procedures: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[1]
II. This compound Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process. Never mix incompatible waste streams.
Waste Streams:
-
Solid Waste: Includes contaminated consumables such as gloves, weighing papers, and paper towels.
-
Liquid Waste: Includes unused solutions of this compound or rinsate from cleaning contaminated glassware.
-
Sharps Waste: Includes contaminated needles, syringes, and Pasteur pipettes.
-
Empty Containers: Original containers of this compound.
The following diagram illustrates the workflow for segregating this compound waste:
III. Step-by-Step Disposal Procedures
Follow these detailed steps for the collection and temporary storage of this compound waste prior to collection by a certified hazardous waste disposal service.
1. Solid Waste Disposal:
-
Step 1: Obtain a designated hazardous waste container for solid chemical waste. This should be a sturdy, leak-proof container with a secure lid.
-
Step 2: Line the container with a heavy-duty plastic bag.
-
Step 3: Place all solid waste contaminated with this compound directly into the lined container.
-
Step 4: Keep the container closed at all times except when adding waste.
-
Step 5: Once the container is three-quarters full, securely close the liner and the container lid.
-
Step 6: Label the container clearly with a "Hazardous Waste" label, specifying the contents as "this compound Contaminated Solid Waste."
2. Liquid Waste Disposal:
-
Step 1: Use a dedicated, chemically compatible container for liquid hazardous waste. Glass or polyethylene containers are generally suitable.
-
Step 2: Never mix this compound waste with other chemical waste streams.
-
Step 3: Carefully pour liquid waste into the container, avoiding splashes. Use a funnel if necessary.
-
Step 4: Do not fill the container to more than 90% capacity to allow for expansion.
-
Step 5: Securely cap the container after each addition.
-
Step 6: Attach a "Hazardous Waste" label and list all components of the liquid waste, including solvents and their approximate concentrations.
3. Sharps Waste Disposal:
-
Step 1: Use a designated, puncture-proof sharps container.
-
Step 2: Place all contaminated sharps directly into the sharps container immediately after use.
-
Step 3: Do not recap, bend, or break needles.
-
Step 4: Once the sharps container is three-quarters full, securely close and lock the lid.
-
Step 5: Label the container as "Hazardous Chemical Sharps Waste" with a clear indication that it contains this compound.
4. Empty Container Disposal:
-
Step 1: For empty containers of "P-listed" or acutely hazardous chemicals, the container must be triple-rinsed.[3] While this compound's specific classification may vary, it is best practice to treat it as acutely hazardous.
-
Step 2: The first rinse should be with a suitable solvent that can dissolve this compound. This rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
Step 3: The subsequent two rinses can be with water, with the rinsate also collected as hazardous waste.
-
Step 4: After triple-rinsing, deface or remove the original label.[4]
-
Step 5: The rinsed and dried container can then be disposed of in the appropriate glass or plastic recycling stream.
The logical flow for handling empty this compound containers is as follows:
IV. Waste Storage and Final Disposal
Storage:
-
All labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Ensure incompatible waste types are segregated within the SAA.
-
Regularly inspect the SAA for any leaks or container degradation.[5]
Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
All this compound waste will ultimately be transported to a permitted treatment, storage, and disposal facility (TSDF), likely for incineration, in compliance with all local, state, and federal regulations.[5]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
